5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548312 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-37-2 | |
| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound of significant interest in pharmaceutical development, primarily recognized as a key intermediate in the synthesis of the antiplatelet agent Prasugrel.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and stability of subsequent active pharmaceutical ingredients. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound in both its free base and hydrochloride salt forms, offering insights relevant to its handling, analysis, and application in synthetic chemistry.
Chemical Identity and Structure
The foundational structure of this molecule consists of a fused thieno[3,2-c]pyridine core. The hydrogenation of the pyridine ring results in a tetrahydro derivative, and the presence of a ketone group at the 2-position of the thiophene ring completes the structure. The nitrogen atom in the pyridine ring allows for the formation of acid addition salts, with the hydrochloride salt being the most commonly used form in synthetic applications.
Caption: 2D structures of the free base and hydrochloride salt.
Core Physicochemical Properties: A Comparative Analysis
A summary of the key physicochemical properties for both the free base and its hydrochloride salt is presented below. It is important to note that while some data are experimentally derived, others are computed and should be considered as such.
| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |
| CAS Number | 109904-37-2 | 115473-15-9[3] |
| Molecular Formula | C₇H₉NOS | C₇H₁₀ClNOS[4] |
| Molecular Weight | 155.22 g/mol | 191.67 g/mol [4] |
| Appearance | Likely an oil or low-melting solid | Light yellow to brown to dark green crystalline powder[5][6] |
| Melting Point | Not available | ~210 °C (with decomposition)[5] |
| Boiling Point | 341.7 ± 42.0 °C at 760 mmHg (Computed) | 364.3 °C at 760 mmHg[2] |
| Solubility | Not available | Soluble in Methanol, DMSO, and Water[4] |
| logP (Octanol-Water Partition Coefficient) | -0.2 (XLogP3, Computed) | Not available |
| pKa | Not available | Not available |
Spectroscopic and Analytical Data
While detailed spectral data is not widely published, confirmation of the structure of the hydrochloride salt by Nuclear Magnetic Resonance (NMR) spectroscopy is a standard quality control parameter by commercial suppliers.[5]
Application in Drug Development: The Synthesis of Prasugrel
The primary application of this compound hydrochloride is as a crucial building block in the synthesis of Prasugrel.[7] The synthesis involves the condensation of this intermediate with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1] This reaction is a pivotal step in forming the core structure of the final active pharmaceutical ingredient.
Caption: Role in Prasugrel Synthesis.
Experimental Protocols: Considerations for Laboratory Use
Handling and Storage
This compound hydrochloride is reported to be hygroscopic and heat-sensitive.[5] Therefore, it is crucial to store the compound under an inert atmosphere at frozen temperatures (<0°C) to prevent degradation and maintain its purity.[4][5]
Solubility Determination: A Practical Approach
A tiered approach is recommended for determining the solubility of the hydrochloride salt in various solvent systems.
Caption: Workflow for Solubility Assessment.
Step-by-step methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compound in a range of solvents relevant to its intended use (e.g., water, methanol, acetonitrile, buffered solutions at various pH levels).
-
Equilibration: Gently agitate the solutions at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Quantification: After equilibration, centrifuge the samples to pellet any undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.
Conclusion
This compound is a vital intermediate in pharmaceutical synthesis, and a thorough understanding of its physicochemical properties is essential for its effective use. This guide has summarized the available data for both the free base and its more commonly used hydrochloride salt. While key experimental data such as pKa and a comprehensive solubility profile are not widely available in the literature, the information provided herein offers a solid foundation for researchers and drug development professionals working with this compound.
References
-
(Author Unknown). (Date Unknown). This compound Hydrochloride CAS 115473-15-9. Retrieved from [Link]
-
PubChem. (Date Unknown). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (Date Unknown). 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride. Retrieved from [Link]
- Sastry, T. U., et al. (2013).
-
Globe Thesis. (2018). Study On Synthesis Of Prasugrel. Retrieved from [Link]
- Google Patents. (Date Unknown). Improved process for the preparation of prasugrel and its pharmaceutically acceptable salts.
-
ResearchGate. (Date Unknown). Chapter-Four-Prasugrel-Hydrochloride.pdf. Retrieved from [Link]
- (Author Unknown). (Date Unknown). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
MDPI. (Date Unknown). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Retrieved from [Link]
-
(Author Unknown). (Date Unknown). This compound Hydrochloride CAS 115473-15-9. Retrieved from [Link]
-
Pharmaffiliates. (Date Unknown). 5-Nitroso-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. This compound Hydrochloride CAS 115473-15-9 [homesunshinepharma.com]
- 3. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride | C7H10ClNOS | CID 23435874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
- 5. This compound Hydrochloride | 115473-15-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cphi-online.com [cphi-online.com]
An In-depth Technical Guide to the Crystal Structure of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While a solved crystal structure for this specific molecule is not publicly available, this document will navigate the critical aspects of its structural elucidation, from synthesis and crystallization to the principles of its structural analysis. By examining related compounds and established crystallographic methodologies, we offer a robust framework for understanding the three-dimensional architecture of this important thienopyridine derivative.
The Thieno[3,2-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The thienopyridine nucleus, a fusion of thiophene and pyridine rings, represents a versatile and privileged scaffold in the development of therapeutic agents. Six distinct isomeric forms of thienopyridine are known, each with a unique spatial arrangement of the nitrogen and sulfur heteroatoms that dictates its pharmacological profile.[1] Among these, the thieno[3,2-c]pyridine framework is a cornerstone of numerous biologically active compounds.
Derivatives of thieno[3,2-c]pyridine have demonstrated a wide spectrum of pharmacological activities, including:
-
Antiplatelet Aggregation: This is one of the most prominent activities, with several thienopyridine-based drugs being used clinically as antithrombotic agents.[1]
-
Anticancer: Certain derivatives have shown potential as anticancer agents, highlighting the scaffold's utility in oncology research.[2]
-
Antibacterial and Antimicrobial: The thienopyridine core is found in compounds with activity against various bacterial and microbial strains.[1]
-
Central Nervous System (CNS) Activity: This includes psychotropic, analgesic, and anticonvulsive properties, indicating the scaffold's ability to interact with CNS targets.[1]
The diverse biological activities of thienopyridines underscore the importance of understanding their three-dimensional structure. A detailed knowledge of the crystal structure provides invaluable insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions, which are crucial for rational drug design and the development of structure-activity relationships (SAR).[2]
Synthesis of this compound Hydrochloride
The hydrochloride salt of this compound is a common form for handling and purification. A general synthetic approach involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis
Materials:
-
2-Thiophene ethylamine
-
Formaldehyde
-
Dichloroethane
-
Saturated saline solution
-
Ethanol
-
Hydrogen chloride (in ethanol)
-
Activated carbon
Procedure:
-
Imine Formation:
-
In a reaction vessel, combine water, formaldehyde, and 2-thiophene ethylamine.
-
Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.[3]
-
After the reaction is complete, extract the reaction mixture with dichloroethane.
-
Combine the organic layers and wash with a saturated saline solution.[3]
-
Evaporate the organic solvent under reduced pressure to obtain the crude imine.[3]
-
-
Cyclization and Salt Formation:
-
Transfer the obtained imine to a new reaction vessel.
-
Add ethanol, hydrogen chloride (as an ethanolic solution), and water.
-
Heat the mixture to 65-75 °C and maintain this temperature.[3]
-
Add activated carbon and continue to heat for a short period to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 0-5 °C and maintain this temperature for 1-2 hours to induce crystallization of the hydrochloride salt.[3]
-
Collect the crystals by filtration and dry them in an oven to obtain the final product.[3]
-
Rationale for Experimental Choices:
-
The two-step synthesis is a common and efficient method for constructing the tetrahydrothieno[3,2-c]pyridine ring system.
-
The use of formaldehyde and 2-thiophene ethylamine in the first step leads to the formation of an imine intermediate, which is then cyclized in the presence of an acid catalyst (HCl).
-
The addition of activated carbon is a standard procedure for removing colored impurities.
-
Crystallization at low temperatures is employed to maximize the yield of the product.
Caption: Synthetic workflow for this compound HCl.
Crystallization: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. The choice of solvent and crystallization technique is paramount for growing crystals suitable for diffraction analysis.
Experimental Protocol: Crystallization
General Considerations:
-
Purity: The starting material should be of high purity (>97%) to facilitate crystal growth.
-
Solvent Selection: A suitable solvent system is one in which the compound has moderate solubility. A common approach is to dissolve the compound in a "good" solvent and then slowly introduce an "anti-solvent" in which the compound is poorly soluble.
-
Techniques: Several techniques can be employed, including slow evaporation, vapor diffusion, and cooling crystallization.
Recommended Procedure (Vapor Diffusion):
-
Solution Preparation:
-
Dissolve a small amount of this compound hydrochloride in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or water).
-
-
Vapor Diffusion Setup:
-
Place the solution in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" (e.g., diethyl ether, hexane, or acetone).
-
The anti-solvent will slowly diffuse into the solution containing the compound, reducing its solubility and promoting the slow growth of crystals.
-
-
Incubation:
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle.
-
Rationale for Experimental Choices:
-
Vapor diffusion is a gentle and effective method for growing high-quality crystals as it allows for slow and controlled changes in solvent composition.
-
The choice of solvents should be guided by the polarity of the compound. For the hydrochloride salt, polar solvents are likely to be good solvents.
-
Maintaining a constant temperature is crucial to avoid rapid precipitation and the formation of poorly ordered or polycrystalline material.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data Processing and Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes an analysis of bond lengths, bond angles, and intermolecular interactions.
-
Final Crystallographic Model: The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[4][5]
Predicted Structural Features of this compound
In the absence of a solved crystal structure, we can predict the key structural features of the title compound based on fundamental principles and by analogy to related structures.
Molecular Conformation
The molecule consists of a fused bicyclic system with a saturated piperidine ring and a partially saturated thienone ring. The piperidine ring is expected to adopt a chair conformation to minimize steric strain. The fusion of the two rings will likely result in a relatively rigid structure.
Bond Lengths and Angles
The bond lengths and angles are expected to be within the normal ranges for similar heterocyclic systems. Key expected values are summarized in the table below.
Table 1: Predicted Key Geometric Parameters
| Parameter | Predicted Value Range | Rationale |
| C-S Bond Lengths | 1.75 - 1.85 Å | Typical for single bonds in thiophene derivatives. |
| C-N Bond Lengths | 1.45 - 1.50 Å | Typical for single bonds in saturated piperidine rings. |
| C=O Bond Length | 1.20 - 1.25 Å | Typical for a ketone carbonyl group. |
| C=C Bond Length | 1.33 - 1.36 Å | Typical for a double bond within the thienone ring. |
| C-N-C Bond Angle | ~110° | Consistent with a tetrahedral nitrogen in a piperidine ring. |
| C-S-C Bond Angle | ~92° | Characteristic of a five-membered thiophene ring. |
Intermolecular Interactions in the Hydrochloride Salt
In the crystal lattice of the hydrochloride salt, the protonated nitrogen atom of the piperidine ring is expected to be a strong hydrogen bond donor. The chloride anion will act as a hydrogen bond acceptor. Therefore, strong N-H···Cl hydrogen bonds are anticipated to be a dominant feature of the crystal packing.[6] These interactions, along with weaker C-H···O and potential π-π stacking interactions, will govern the overall three-dimensional arrangement of the molecules in the crystal.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the key aspects related to the crystal structure of this compound. While an experimentally determined structure is not yet available, the information presented on its synthesis, crystallization, and predicted structural features provides a solid foundation for researchers in the field.
The elucidation of the precise crystal structure of this and related thienopyridine derivatives is a critical step in advancing their development as therapeutic agents. The structural insights gained from X-ray crystallography will undoubtedly facilitate the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. It is anticipated that future research in this area will lead to the successful crystallization and structural determination of this important molecule, further enriching our understanding of this versatile heterocyclic scaffold.
References
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865–893. [Link]
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google P
-
PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. Retrieved from [Link]
-
Gunn, R. J., et al. (2012). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 3(10), 829–834. [Link]
-
Boyle, R. G., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 785. [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
Rybakov, V. B., et al. (2002). X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine and the product of its hydrolysis. Crystallography Reports, 47(1), 69–74. [Link]
-
Kherb, J., et al. (2015). Crystal structure of 2,6-diaminopyridinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o503–o504. [Link]
-
Li, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(10), 2479. [Link]
-
Al-Suhaimi, K. S., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(1), 1-20. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 6. researchgate.net [researchgate.net]
The Thienopyridine Scaffold: A Journey from Discovery to Cornerstone Antiplatelet Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyridine core, a fused bicyclic heterocycle, represents a privileged scaffold in medicinal chemistry, most notably as the foundation for a class of indispensable antiplatelet agents. This technical guide provides a comprehensive exploration of the discovery and synthetic history of thienopyridines, tracing their evolution from early academic curiosities to blockbuster pharmaceuticals. We will delve into the strategic considerations underpinning various synthetic routes, offering detailed experimental protocols for key transformations and landmark drugs such as ticlopidine, clopidogrel, and prasugrel. Furthermore, this guide will elucidate the mechanism of action of these agents as P2Y12 receptor antagonists and present a comparative analysis of their pharmacological profiles. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, providing both historical context and practical synthetic insights into this vital chemical scaffold.
The Genesis of a Scaffold: Discovery and Early History
The story of the thienopyridine scaffold begins in the early 20th century, with the first mention of the thieno[2,3-b]pyridine isomer in 1913.[1] For decades, thienopyridines remained largely within the realm of academic chemical synthesis, with chemists exploring the various possible isomers arising from the fusion of a thiophene and a pyridine ring. There are six such isomers: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine.[2] The [3,4-b] and [3,4-c] isomers, being significantly less stable, were not synthesized until 1970.[1]
The therapeutic potential of this scaffold was not realized until much later, with the development of the first-generation antiplatelet agent, ticlopidine. This marked a pivotal moment, shifting the perception of thienopyridines from mere chemical curiosities to a scaffold of profound medicinal importance.[3][4][5] The subsequent development of clopidogrel and later prasugrel solidified the thienopyridine core as a cornerstone of antithrombotic therapy.[3][4][5] These second and third-generation drugs offered improved safety and efficacy profiles, demonstrating a remarkable evolution in drug design based on a common chemical framework.[4][5]
The Art of the Synthesis: Constructing the Thienopyridine Core
The synthesis of the thienopyridine scaffold can be broadly approached in two ways: by constructing the thiophene ring onto a pre-existing pyridine or by building the pyridine ring onto a thiophene precursor. Over the years, numerous methods have been developed, each with its own set of advantages and disadvantages, influencing their application in both academic and industrial settings.
Building the Thiophene Ring: Key Strategies and Named Reactions
The construction of the thiophene ring onto a pyridine precursor is a widely employed strategy, with several robust methods at the disposal of the synthetic chemist.
The Gewald reaction, discovered by Karl Gewald in the 1960s, is a one-pot, multicomponent reaction that provides access to highly substituted 2-aminothiophenes, which are crucial intermediates for certain thienopyridine syntheses.[6][7] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base, such as morpholine or triethylamine.[7]
The choice of base and solvent can significantly impact the reaction's efficiency. While organic bases are traditional, the use of inorganic bases or acid-base catalysts has been shown to improve yields in some cases.[8] The mechanism is thought to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur.[9]
Experimental Protocol: A Representative Gewald Synthesis of a 2-Aminothiophene Intermediate
-
Reaction Setup: To a solution of a suitable ketone (1.0 eq) and an activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Base Addition: Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene.
The Thorpe-Ziegler reaction is a classical method for the synthesis of thieno[2,3-b]pyridines. This intramolecular cyclization of a dinitrile is a powerful tool for forming the thiophene ring. A common starting material for this approach is a 2-chloro-3-cyanopyridine, which undergoes nucleophilic substitution with a sulfur-containing nucleophile, such as a thioglycolic acid derivative. The resulting intermediate then undergoes base-catalyzed cyclization.[10]
The choice of base is critical for the success of the Thorpe-Ziegler cyclization. Strong bases like sodium ethoxide or potassium hydroxide are often employed to facilitate the deprotonation and subsequent intramolecular attack.[10] The reaction conditions can be tuned to either isolate the intermediate sulfide or to proceed directly to the cyclized thienopyridine.[10]
Building the Pyridine Ring: An Alternative Approach
An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-existing, functionalized thiophene. This approach often utilizes classic pyridine synthesis methodologies.
The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline or, in this case, a thienopyridine.[8] By starting with a 2-amino-3-acylthiophene, the pyridine ring can be annulated onto the thiophene core. This method is versatile and can be catalyzed by either acids or bases.[8]
The Gould-Jacobs reaction is another powerful method for constructing the pyridine ring. It involves the reaction of an aniline (or in this case, an aminothiophene) with an alkoxymethylenemalonic ester. The reaction proceeds through a series of steps including condensation, cyclization, saponification, and decarboxylation to yield a 4-hydroxy-thienopyridine.[2] The high temperatures often required for the intramolecular cyclization can be a limitation, but microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[11]
Landmark Drugs: The Synthetic Lineage of Thienopyridine Antiplatelet Agents
The true impact of the thienopyridine scaffold is best illustrated by the development of its blockbuster antiplatelet drugs. The synthetic routes to these drugs showcase the practical application of the aforementioned chemical principles and highlight the evolution of synthetic strategies to improve efficiency, scalability, and purity.
Ticlopidine: The First Generation
Ticlopidine was the first thienopyridine to be widely used clinically.[4] Its synthesis laid the groundwork for the development of later generations. A common synthetic approach starts from thiophene and involves a multi-step process to construct the tetrahydrothieno[3,2-c]pyridine core, which is then N-alkylated.[3][12]
A Scalable Synthetic Approach to Ticlopidine [3][12]
A scalable synthetic route to Ticlopidine.
Experimental Protocol: Final N-Alkylation Step for Ticlopidine Synthesis [3]
-
Reaction Setup: To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) under a nitrogen atmosphere.
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add o-chlorobenzyl chloride (1.5 eq) to the reaction mixture.
-
Reaction Execution: After stirring at room temperature for 90 minutes, add toluene and reflux the mixture for 15-20 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization to yield ticlopidine.
Clopidogrel: The Second-Generation Blockbuster
Clopidogrel offered a significant improvement in safety and tolerability over ticlopidine.[4] Its synthesis has been extensively optimized for large-scale industrial production. A common route involves the reaction of methyl α-amino-(2-chlorophenyl)acetate with 2-thiophene ethanol, followed by cyclization.
An Efficient One-Pot Synthesis of Racemic Clopidogrel [4]
A common synthetic pathway to Clopidogrel.
Experimental Protocol: Cyclization to form Racemic Clopidogrel [13]
-
Reaction Setup: Dissolve the intermediate amine (1.0 eq) in a suitable solvent such as formic acid.
-
Cyclization: Add paraformaldehyde (1.1 eq) and heat the mixture to reflux for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is basified and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give racemic clopidogrel as an oil.
The final and critical step in the synthesis of clopidogrel is the resolution of the racemic mixture to isolate the pharmacologically active S-enantiomer.[14] This is typically achieved by forming diastereomeric salts with a chiral acid, such as L-camphorsulfonic acid, followed by fractional crystallization.[4]
Prasugrel: The Third Generation
Prasugrel is a third-generation thienopyridine with a more rapid onset of action and more potent antiplatelet effects compared to clopidogrel.[4][15] Its synthesis involves the construction of the core tetrahydrothienopyridine ring followed by acylation and N-alkylation steps.
A Convergent Synthesis of Prasugrel [10][16]
A synthetic route to Prasugrel.
Experimental Protocol: Final N-Alkylation to form Prasugrel [17]
-
Reaction Setup: Dissolve 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (1.5 eq) to the solution.
-
Alkylation: Add α-cyclopropylcarbonyl-2-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.
-
Work-up and Isolation: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield prasugrel.
Mechanism of Action: The P2Y12 Receptor Blockade
Thienopyridines exert their antiplatelet effect by irreversibly antagonizing the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[14][18][19] These drugs are prodrugs that require metabolic activation in the liver to form a reactive thiol metabolite.[11][14] This active metabolite then forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to its irreversible inactivation.[13]
The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[19][20] When activated by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][18] Lower cAMP levels result in a cascade of downstream signaling events that ultimately lead to platelet activation, aggregation, and thrombus formation.[2][18]
By irreversibly blocking the P2Y12 receptor, thienopyridines prevent ADP from binding, thereby maintaining higher intracellular cAMP levels and inhibiting platelet activation and aggregation.[14][18]
Sources
- 1. Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic differences of current thienopyridine antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. jddtonline.info [jddtonline.info]
- 15. Comparison of prasugrel and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape: A Technical Guide to Screening Novel 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical framework for the biological screening of novel 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one derivatives. This class of heterocyclic compounds holds significant promise, with related thienopyridines demonstrating a wide spectrum of pharmacological activities, including antiplatelet, anticancer, anti-inflammatory, and neuroprotective effects. This document offers a strategic, multi-tiered approach to efficiently identify and characterize the therapeutic potential of new chemical entities based on this privileged scaffold.
Foundational Rationale: The Thienopyridine Core
The this compound scaffold is a compelling starting point for drug discovery. Its structural relatives, the thienopyridines, are known to interact with various biological targets. For instance, drugs like clopidogrel and prasugrel are potent antiplatelet agents that act as antagonists of the P2Y12 receptor.[1][2][3] This established bioactivity provides a strong rationale for exploring the therapeutic potential of novel derivatives. The core structure's amenability to synthetic modification allows for the creation of diverse chemical libraries, increasing the probability of discovering compounds with novel or improved pharmacological profiles.
A Multi-Tiered Screening Strategy: From Broad Strokes to Mechanistic Detail
A systematic and resource-efficient approach to screening a new library of compounds is paramount. This guide proposes a hierarchical screening cascade designed to progressively narrow the field of candidates from a primary high-throughput screen to in-depth mechanistic and in vivo studies.
Caption: A multi-tiered workflow for the biological screening of novel compounds.
Tier 1: Primary High-Throughput Screening (HTS)
The initial phase of the screening process is designed for rapid, automated testing of a large number of compounds to identify initial "hits".[4]
High-Throughput Cytotoxicity Screening
A fundamental first step is to assess the general cytotoxicity of the compounds. This allows for the early identification of compounds that are overtly toxic and helps in determining appropriate concentration ranges for subsequent assays.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]
-
Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a neuronal cell line) in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[6] The intensity of the color is proportional to the number of viable cells.
Tier 2: Secondary Assays and Hit Confirmation
Hits identified from the primary screen are subjected to further testing to confirm their activity and determine their potency.
Dose-Response and IC50/EC50 Determination
Compounds that show activity in the primary screen are then tested across a range of concentrations to generate dose-response curves. From these curves, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated. These values are crucial for quantifying the potency of a compound.[8][9][10] A lower IC50 or EC50 value indicates a more potent compound.[8]
| Parameter | Definition | Implication |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | A measure of the potency of an antagonist or inhibitor. |
| EC50 | The concentration of a drug that gives half-maximal response. | A measure of the potency of an agonist. |
Tier 3: Mechanistic & In Vitro Profiling
Once hits are confirmed and their potency is determined, the next step is to elucidate their mechanism of action and assess their drug-like properties.
Target Identification and Validation
For compounds with interesting phenotypic effects, identifying the molecular target is a critical step.
Experimental Protocol: Kinase Inhibition Assay
Given that many heterocyclic compounds exhibit kinase inhibitory activity, screening against a panel of kinases is a logical step.[11][12][13]
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate assay buffer.
-
Compound Incubation: In a microplate, incubate the kinase with the test compound for a predetermined time.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Detection: After a set incubation period, stop the reaction and measure the kinase activity. This can be done using various methods, such as fluorescence polarization or luminescence-based assays that quantify the amount of phosphorylated substrate or the remaining ATP.[11]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Given the potential for anti-inflammatory activity, assessing the inhibition of COX-1 and COX-2 enzymes is highly relevant.[14][15][16]
-
Enzyme and Compound Preparation: Prepare purified human or ovine COX-1 and COX-2 enzymes and the test compounds.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to the enzyme and inhibitor mixture.[14]
-
Product Quantification: After a 2-minute incubation, terminate the reaction and quantify the production of prostaglandin E2 (PGE2) using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
In Vitro ADME/Tox Profiling
Assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, is crucial for predicting the in vivo behavior of a compound.
Experimental Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
For compounds with potential neuroprotective activity, the ability to cross the blood-brain barrier is essential.
-
Cell Culture: Culture brain microvascular endothelial cells, pericytes, and astrocytes to form a 3D BBB model.[10]
-
Barrier Integrity Measurement: Confirm the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).[10]
-
Compound Application: Apply the test compounds to the apical (blood) side of the model.
-
Sampling and Analysis: After a 24-hour incubation, collect samples from the basolateral (brain) side and quantify the concentration of the compound using LC-MS/MS to determine its apparent permeability.[10]
Cell-Based Mechanistic Assays
These assays provide insights into the cellular pathways affected by the compounds.
Experimental Protocol: In Vitro Neuroinflammation Assay
This assay assesses the ability of compounds to modulate the inflammatory response of microglia, the resident immune cells of the central nervous system.[17][18][19]
-
Microglia Culture: Culture a murine microglial cell line, such as BV-2 cells.[17]
-
Inflammatory Challenge: Stimulate the microglia with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.[18]
-
Compound Treatment: Treat the stimulated cells with the test compounds.
-
Cytokine Measurement: After 24 hours, measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture medium using an ELISA or a multiplex bead-based assay.[18][20]
Tier 4: In Vivo Proof-of-Concept
The most promising candidates from in vitro testing are advanced to in vivo studies to evaluate their efficacy and safety in a whole organism.
Disease-Relevant Animal Models
For neuroprotective candidates, animal models of neurological disorders are employed. For example, in a model of stroke, a reduction in infarct volume or improvement in neurological score after treatment with a test compound would indicate neuroprotective efficacy.
Data Analysis and Visualization
Caption: A streamlined workflow for analyzing and interpreting high-throughput screening data.
Data Visualization:
-
Heatmaps: These are effective for visualizing large datasets from primary screens, with color intensity representing the level of activity.[6][21][22][23]
-
Dose-Response Curves: These are essential for visualizing the potency of a compound and for calculating IC50/EC50 values.[24]
Conclusion
The biological screening of novel this compound derivatives requires a systematic and multi-faceted approach. By employing the tiered screening cascade outlined in this guide, researchers can efficiently identify and characterize promising new drug candidates. This structured methodology, combining high-throughput screening with detailed mechanistic studies and in vivo validation, provides a robust framework for translating novel chemical matter into potential therapeutics.
References
-
Discovery of novel candidates for anti-liposarcoma therapies by medium-scale high-throughput drug screening. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011, October 26). Journal of Drug Delivery and Therapeutics. Retrieved January 22, 2026, from [Link]
-
A multi-omics data analysis workflow packaged as a FAIR Digital Object. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Assaying Microglia Functions In Vitro. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Statistical practice in high-throughput screening data analysis. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Multidimensional Profile Based Screening: Understanding Biology through Cellular Response Signatures. (n.d.). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Data quality visualization by heatmaps and scatter plots ( a )... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 24). Molecules. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Advances. Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025, March 28). F1000Research. Retrieved January 22, 2026, from [Link]
-
Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved January 22, 2026, from [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2025, January 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Three different analysis workflows for biological samples. Most digital... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Heat Map Visualization of High-Density Clinical Chemistry Data. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Heterocyclic Amides as Kinase Inhibitors. (2018, November 12). ACS Medicinal Chemistry Letters. Retrieved January 22, 2026, from [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (n.d.). PLOS ONE. Retrieved January 22, 2026, from [Link]
-
How Can A Heat Map Visualize Data? (2025, April 30). YouTube. Retrieved January 22, 2026, from [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). Molecules. PubMed Central. Retrieved January 22, 2026, from [Link]
-
High-throughput screening. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]
-
ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
An Overview of in vitro Methods to Study Microglia. (n.d.). Frontiers in Cellular Neuroscience. Retrieved January 22, 2026, from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Smarter bioimage analysis: A new framework for enhanced workflow design and reproducibility. (2025, August 31). Wiley Analytical Science. Retrieved January 22, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]
-
Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. (2026, January 7). Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]
-
NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
2.1 Dose-Response Modeling. (n.d.). In The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research. GitHub Pages. Retrieved January 22, 2026, from [Link]
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (n.d.). Molecules. MDPI. Retrieved January 22, 2026, from [Link]
-
Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform. (2025, June 20). eLife. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Multiomic Big Data Analysis Challenges: Increasing Confidence in the Interpretation of Artificial Intelligence Assessments. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). Molecules. Retrieved January 22, 2026, from [Link]
-
High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved January 22, 2026, from [Link]
-
How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development - Oreate AI Blog [oreateai.com]
- 11. NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
- 18. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents | PLOS One [journals.plos.org]
- 19. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 20. Modeling neuroinflammatory interactions between microglia and astrocytes in a human iPSC-based coculture platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Heat Map Visualization of High-Density Clinical Chemistry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
An In-Depth Technical Guide to Potential Therapeutic Targets for 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Based Compounds
Abstract
The 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one core is a novel heterocyclic scaffold with significant therapeutic potential. While direct biological data for this specific structure is emerging, its close relationship to the well-established thienopyridine class of drugs provides a robust, rational basis for identifying high-probability therapeutic targets. This guide synthesizes data from structurally related compounds to propose and detail validation strategies for two primary target classes: P2Y12 purinergic receptors, pivotal in thrombosis, and protein kinases, central to oncology and inflammatory diseases. We provide the scientific rationale, discuss the therapeutic context, and present detailed, field-proven experimental workflows for target validation, designed for researchers and drug development professionals.
Introduction: The Thienopyridine Privileged Scaffold
The this compound molecule, a specific iteration of the broader thienopyridine family, represents an area of untapped potential in drug discovery.[1] While this exact scaffold is noted as a key intermediate in the synthesis of major drugs like Prasugrel, its intrinsic biological activities are not yet widely characterized.[2]
The power of this scaffold lies in its heritage. The thienopyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[3] Its rigid, fused-ring structure containing both sulfur and nitrogen heteroatoms is adept at forming specific, high-affinity interactions with a variety of protein targets. This has been demonstrated most prominently by the blockbuster antiplatelet drugs Clopidogrel and Prasugrel, which are thienopyridines that target the P2Y12 receptor.[4][5] Furthermore, the structural similarity of thienopyridines to purines has made them a fertile ground for the development of protein kinase inhibitors.[6]
This guide leverages a strategy of "scaffold-based hypothesis generation." By analyzing the targets of clinically successful, structurally related compounds, we can de-risk the initial stages of drug discovery and focus resources on the most plausible biological targets for this novel scaffold.
Target Identification & Validation Workflow
A systematic approach is critical to efficiently identify and validate the molecular targets of a new chemical entity. The workflow below outlines a logical progression from broad, hypothesis-generating screens to specific, in-cell validation.
Experimental Validation Workflow
A tiered approach is recommended, starting with a broad screen to identify potential kinase targets, followed by specific enzymatic assays and cellular validation of target engagement.
| Tier | Assay | Purpose |
| 1. Screening | Broad Kinase Panel (e.g., Eurofins KinaseProfiler™) | To identify which kinase(s) from a large panel are inhibited by the compound at a set concentration (e.g., 1 µM). |
| 2. Confirmation | ADP-Glo™ Kinase Assay | To confirm hits from the screen and determine the IC50 value for specific kinase-compound interactions. |
| 3. Cellular Validation | Cellular Thermal Shift Assay (CETSA®) | To confirm that the compound binds to and stabilizes the target kinase inside a living cell, proving target engagement. |
Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from Promega technical manuals. T[7]he ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.
[8]1. Kinase Reaction:
- In a 384-well plate, set up the kinase reaction including the specific kinase, its substrate, ATP, and the appropriate kinase buffer.
- Add the test compound across a range of concentrations (e.g., 10-point serial dilution). Include no-enzyme and no-compound controls.
- The total reaction volume is typically 5 µL. [9] * Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [7] * Incubate at room temperature for 40 minutes.
-
[8]3. ADP to ATP Conversion and Detection:
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. [7] * Incubate at room temperature for 30-60 minutes.
- Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is based on the principle that a protein, when bound to a ligand (the drug), becomes more stable and resistant to thermal denaturation.
- Culture cells known to express the target kinase to ~80% confluency.
- Treat the cells with the test compound at various concentrations or with a vehicle control. Incubate for 1-2 hours at 37°C.
[11]2. Thermal Challenge:
- Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes. A no-heat control is kept on ice.
[12]3. Lysis and Separation:
- Lyse the cells by freeze-thaw cycles. [12] * Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein pellet.
[12]4. Detection:
- Collect the supernatant (soluble fraction).
- Analyze the amount of the target kinase remaining in the soluble fraction using a standard protein detection method like Western Blot or an AlphaScreen®/ELISA-based format.
[11]5. Data Analysis:
- Plot the amount of soluble target protein versus temperature for both vehicle- and compound-treated samples.
- A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and confirms cellular engagement.
Conclusion and Strategic Outlook
The this compound scaffold is a promising starting point for novel drug discovery. Based on robust precedent from structurally related compounds, this guide identifies the P2Y12 receptor and protein kinases (particularly within the PI3K/Akt pathway) as primary, high-priority therapeutic targets.
A recommended strategic path forward involves a tiered screening approach:
-
Prioritize the validation of P2Y12 receptor activity using platelet aggregation assays due to the direct structural analogy to blockbuster antiplatelet drugs.
-
Concurrently, perform a broad kinase panel screen to identify potential kinase targets.
-
Follow up any hits with specific IC50 determination and cellular target engagement assays like CETSA® to confirm on-target activity in a physiological context.
It is also crucial to investigate the metabolic stability and potential for prodrug activation of these compounds, given that established thienopyridines like Clopidogrel and Prasugrel require hepatic metabolism to become active. B[13][14]y following the logical and experimentally rigorous workflows detailed in this guide, researchers can efficiently elucidate the therapeutic potential of this promising chemical scaffold.
References
Sources
- 1. This compound | C7H9NOS | CID 13748463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. mdpi.com [mdpi.com]
- 4. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The thienopyridines in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
An Application Note on the Synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the synthesis of this compound hydrochloride (CAS: 115473-15-9). This heterocyclic compound is a critical intermediate in the industrial synthesis of Prasugrel, a potent antiplatelet agent.[1][2] The synthetic strategy detailed herein is built upon established chemical principles for the construction of the thieno[3,2-c]pyridine core, emphasizing experimental causality, procedural safety, and robust validation at each stage. This guide is intended for researchers in medicinal chemistry, process development, and pharmaceutical sciences.
Introduction and Significance
The thienopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster drugs. The specific isomer, this compound, has garnered significant attention as the pivotal precursor to Prasugrel.[1][3] Prasugrel, a third-generation thienopyridine, functions as a P2Y12 receptor antagonist, effectively inhibiting platelet aggregation.[1] The synthesis of its core intermediate must be efficient, scalable, and yield a product of high purity to be viable for pharmaceutical development.
The protocol outlined below follows a logical and widely-practiced approach: the construction of the thiophene ring onto a pre-functionalized and protected piperidine backbone. This method is advantageous due to the commercial availability of piperidine derivatives and the well-characterized reactions for thiophene annulation.[4]
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence that ensures control over reactivity and minimizes side-product formation. The core logic involves:
-
Nitrogen Protection: The secondary amine of the piperidine ring is masked with a suitable protecting group to prevent its interference in subsequent C-C bond-forming reactions.
-
Thiophene Ring Annulation: A Gewald-type reaction or a similar strategy is employed to construct the thiophene ring, incorporating the required ketone functionality.
-
Deprotection and Salt Formation: The protecting group is removed under conditions that preserve the integrity of the heterocyclic core, followed by acidification to yield the stable hydrochloride salt.
Figure 1: High-level workflow for the synthesis.
Detailed Experimental Protocols
PART A: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this synthesis. It is robust under the basic conditions of the subsequent Gewald reaction but can be cleanly removed with acid in the final step, which concurrently forms the desired hydrochloride salt.
Procedure:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.5 eq) dropwise at 0 °C to neutralize the hydrochloride and liberate the free base.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g) dropwise over 1 hour.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid or colorless oil.
Senior Application Scientist's Note: Maintaining a low temperature during the addition of Boc₂O is crucial to control the exotherm and prevent the formation of side products. The purity of this intermediate is vital for the success of the next step; recrystallization from hexanes may be necessary if impurities are detected.
PART B: Synthesis of tert-butyl 2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine-5-carboxylate
Rationale: The Gewald aminothiophene synthesis is a powerful one-pot reaction for constructing the thiophene ring. It involves the condensation of a ketone (N-Boc-4-piperidone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base. The resulting 2-aminothiophene is then hydrolyzed and cyclized to form the desired ketone.
Procedure:
-
In a three-neck round-bottom flask equipped with a condenser and a dropping funnel, combine N-Boc-4-piperidone (1.0 eq), malononitrile (1.05 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL/g).
-
Heat the mixture to 40-45 °C and add morpholine (1.5 eq) dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the intermediate 2-aminothiophene derivative.
-
Filter the solid, wash with cold ethanol, and dry.
-
To the crude aminothiophene intermediate, add a mixture of concentrated sulfuric acid and water (1:1 v/v) and heat to 100 °C for 2-3 hours to effect hydrolysis and cyclization.
-
Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to obtain the pure N-Boc protected target molecule.
Senior Application Scientist's Note: The Gewald reaction can be sensitive to the base used; morpholine is a standard choice that often provides good yields. The hydrolysis step is highly acidic and requires careful handling and neutralization. Proper quenching is essential for safety and product yield.
PART C: Deprotection and Formation of this compound Hydrochloride
Rationale: This final step achieves two goals simultaneously: the acidic cleavage of the Boc protecting group and the formation of the thermodynamically stable and easily handled hydrochloride salt of the target compound.
Procedure:
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as acetone (10 mL/g) or ethyl acetate.[5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol or dioxane (e.g., 4M HCl in dioxane, 3.0 eq) dropwise.
-
A white to light-tan precipitate should form immediately or upon stirring.[6]
-
Allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours to ensure complete deprotection and precipitation.[5]
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with cold acetone or ethyl acetate to remove any non-salt impurities.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
Senior Application Scientist's Note: The choice of solvent is critical for obtaining a crystalline, easily filterable product. Acetone is often effective.[5] It is imperative to use anhydrous conditions for the acidification step to prevent unwanted hydrolysis of other functional groups, although in this case, the molecule is robust.
Figure 2: Simplified mechanism of the Gewald reaction step.
Data Summary and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value | Source(s) |
| Chemical Formula | C₇H₁₀ClNOS | [6] |
| Molecular Weight | 191.68 g/mol | [6][7] |
| Appearance | White to light yellow/tan powder/solid | [1][6] |
| Melting Point | 207-210 °C (decomposes) | [1] |
| Purity (HPLC) | ≥99.0% | [1] |
| Solubility | Soluble in Methanol | |
| Storage | 2-8°C, under inert atmosphere, hygroscopic | [6] |
Characterization Data:
-
¹H NMR & ¹³C NMR: The spectra should be consistent with the proposed structure. Spectroscopic data for this compound is available in chemical databases for comparison.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (155.04 g/mol ).[9]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone and the N-H stretch of the secondary ammonium salt.
Conclusion
The synthesis of this compound hydrochloride is a well-defined process that relies on fundamental organic chemistry principles. By carefully protecting the piperidine nitrogen, constructing the thiophene ring via the Gewald reaction, and executing a controlled deprotection/acidification, this key pharmaceutical intermediate can be obtained in high purity and good yield. The protocols and insights provided in this note are designed to enable researchers to successfully and safely replicate this synthesis.
References
-
Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]
-
Yancheng Huihuang Chemical Co., Ltd. (n.d.). This compound Hydrochloride CAS 115473-15-9. China Trading Co., Ltd. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5-Nitroso-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. Available at: [Link]
-
Malkov, A. V., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride. Available at: [Link]
- Godard, A., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. U.S. Patent 3,969,358.
- Jerman, S., et al. (2011). A process for making prasugrel and its intermediates. WIPO Patent WO2011029456A1.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
- Lunan Pharmaceutical Group Co., Ltd. (2015). Preparation method of Prasugrel intermediate. Chinese Patent CN104341433A.
-
Sharma, P., et al. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Available at: [Link]
-
Patel, K., et al. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. Available at: [Link]
- Amgen Inc. (2007). Thieno ( 3 , 2-c) pyridine compounds. WIPO Patent WO2007066127A2.
-
ResearchGate. (n.d.). Scheme 24 Preparation of prasugrel and its intermediate.... Available at: [Link]
-
BuyersGuideChem. (n.d.). 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride. Available at: [Link]
Sources
- 1. This compound Hydrochloride CAS 115473-15-9 [homesunshinepharma.com]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. :: 5,6,7,7a-Tetrahydro-thieno[3,2-c]pyridin-2(4H)-one Hydrochloride | CAS No: 115473-15-9 | SVAK Life Sciences:: [svaklifesciences.com]
- 8. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride(115473-15-9) 1H NMR [m.chemicalbook.com]
- 9. This compound | C7H9NOS | CID 13748463 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Refinement of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one Hydrochloride via Optimized Recrystallization
Abstract
This technical guide provides a detailed protocol for the purification of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (CAS 115473-15-9), a critical intermediate in the synthesis of the antiplatelet agent Prasugrel.[1] The methodology centers on recrystallization, a robust technique for refining solid compounds to high purity. This document elucidates the scientific principles underpinning solvent selection for this polar, heterocyclic amine salt, offers a step-by-step experimental protocol, and discusses the rationale for each procedural choice to ensure a self-validating and reproducible process.
Introduction: The Imperative for Purity
This compound hydrochloride is a cornerstone building block in the industrial synthesis of Prasugrel.[1][2] The efficacy and safety of the final active pharmaceutical ingredient (API) are directly contingent on the purity of its synthetic intermediates. Impurities originating from the synthesis of this thienopyridine derivative can carry through to the final drug product, potentially altering its pharmacological profile or introducing toxicity. A comprehensive review of Prasugrel's industrial synthesis highlights the challenges in obtaining high-purity hydrochloride salt due to the formation of by-products.[2] Therefore, a validated purification method is not merely a procedural step but a critical quality control measure. Recrystallization offers a scalable and effective method to achieve the requisite purity.[3]
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4] An ideal recrystallization solvent should exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[5][6] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[6]
For polar, heterocyclic compounds like the hydrochloride salt of this compound, the selection of an appropriate solvent is paramount. The presence of the hydrochloride salt significantly influences its solubility profile, favoring polar solvents.
Solvent Selection Rationale
The hydrochloride salt of this compound is known to be soluble in polar solvents such as methanol and water.[7][8] While water can be a good solvent for polar compounds, the high solubility of many amine hydrochlorides in water, even at low temperatures, can lead to poor recovery yields.[9] Alcohols, such as ethanol and isopropanol, often provide a better balance of solubility characteristics for this class of compounds.[4]
-
Methanol: Offers good solubility at elevated temperatures.
-
Ethanol: A versatile solvent for compounds with minor impurities.[10]
-
Isopropanol: Often preferred for recrystallizing hydrochloride salts as they tend to be less soluble in isopropanol compared to ethanol, potentially leading to higher recovery.[4]
-
Mixed Solvent Systems: In cases where a single solvent does not provide the ideal solubility gradient, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The controlled addition of the anti-solvent to a near-saturated solution of the compound in the good solvent can induce crystallization.[10] For amine hydrochlorides, a common pairing is an alcohol (good solvent) and a less polar solvent like diethyl ether (anti-solvent).[9]
Based on these principles, this protocol will focus on isopropanol as the primary recrystallization solvent, with considerations for a mixed solvent system if necessary.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target compound's properties and potential impurities is essential for designing an effective purification strategy.
Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 115473-15-9 | [7] |
| Molecular Formula | C₇H₁₀ClNOS | [7] |
| Molecular Weight | 191.68 g/mol | [7] |
| Appearance | Light tan to light yellow solid | [7] |
| Melting Point | ~210 °C (decomposes) | [7][8] |
| Solubility | Soluble in DMSO, Methanol, Water | [7] |
Common Impurities
The synthesis of Prasugrel and its intermediates can lead to several process-related impurities. A notable impurity is the desacetyl prasugrel, which exists in keto-enol tautomeric forms.[11] During the conversion to the hydrochloride salt, other impurities can also form. Understanding these potential contaminants allows for the selection of a recrystallization solvent that effectively separates them from the desired product.
Experimental Protocol: Recrystallization of this compound Hydrochloride
This protocol is designed for laboratory-scale purification and can be scaled with appropriate modifications.
Materials and Equipment
-
Crude this compound hydrochloride
-
Isopropanol (ACS grade or higher)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Ice bath
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound hydrochloride into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution.
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[12]
-
-
Hot Filtration (if decolorizing carbon was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum. The final product should be a light-colored, crystalline solid.
-
Process Visualization
Caption: Workflow for the recrystallization of this compound HCl.
Quality Control and Troubleshooting
| Parameter | Method | Expected Outcome | Troubleshooting |
| Purity | HPLC, LC-MS | Increased peak area of the desired compound and reduction or elimination of impurity peaks. | If impurities persist, a second recrystallization may be necessary, or consider a different solvent system. |
| Yield | Gravimetric | Maximize recovery of the purified product. | Low yield may indicate using too much solvent or premature crystallization during hot filtration. Optimize solvent volume. |
| Appearance | Visual Inspection | Light-colored crystalline solid. | A persistent color may require the use of activated carbon. An oily product suggests the compound may be "oiling out"; try a lower temperature for crystallization or a different solvent. |
| Melting Point | Melting Point Apparatus | A sharp melting point close to the literature value. | A broad melting range indicates the presence of impurities. |
Conclusion
The protocol detailed in this application note provides a reliable and scientifically grounded method for the purification of this compound hydrochloride. By understanding the principles of recrystallization and the specific properties of this important pharmaceutical intermediate, researchers and drug development professionals can consistently achieve high-purity material, ensuring the quality and safety of the final Prasugrel API.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Taylor & Francis Online. (2025, December 5). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Retrieved from [Link]
-
O'Connor, K. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
- Google Patents. (n.d.). WO2011029456A1 - A process for making prasugrel and its intermediates.
-
MDPI. (2022, January 27). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Retrieved from [Link]
- Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9325–9328.
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Prasugrel-impurities. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN103864817A - Preparation method of thienopyridine compound.
-
ResearchGate. (2025, August 5). Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method. Retrieved from [Link]
-
PubMed. (2022, November 1). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Retrieved from [Link]
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
Sources
- 1. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride | C7H10ClNOS | CID 23435874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Hydrochloride | 115473-15-9 | TCI EUROPE N.V. [tcichemicals.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note & Protocols: Chromatographic Purification of Thienopyridine Intermediates
An Application Guide by Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Abstract
Thienopyridines represent a class of privileged heterocyclic scaffolds, forming the core of numerous blockbuster pharmaceuticals, most notably antiplatelet agents like clopidogrel and prasugrel.[1] The efficacy and safety of these Active Pharmaceutical Ingredients (APIs) are directly contingent on the purity of their synthetic precursors. This application note provides a comprehensive guide to the chromatographic purification of thienopyridine intermediates, moving beyond mere procedural lists to explain the fundamental principles and strategic decisions that underpin successful separations. We will cover method selection, achiral and chiral purification protocols, and a troubleshooting guide tailored to the unique challenges presented by this compound class, such as basicity and potential chirality.
Foundational Principles: Crafting a Purification Strategy
The purification of pharmaceutical intermediates is a critical step that ensures the quality and safety of the final drug product.[2] Before initiating any preparative chromatography, a robust strategy must be developed based on the physicochemical properties of the target intermediate and the nature of the impurities in the crude reaction mixture.
Understanding the Target: The Thienopyridine Scaffold
Thienopyridine intermediates possess a fused bicyclic system containing a sulfur atom (in the thiophene ring) and a basic nitrogen atom (in the pyridine ring). This structure presents specific challenges:
-
Basicity: The pyridine nitrogen is a Lewis base and can engage in strong, undesirable interactions with acidic silanol groups on the surface of standard silica gel stationary phases. This is a primary cause of significant peak tailing, which compromises resolution and purity.[3]
-
Polarity Range: Substituents on the thienopyridine core can vary dramatically, leading to a wide spectrum of polarities. This necessitates flexible and adaptable chromatographic methods.
-
Chirality: Many thienopyridine drugs, such as clopidogrel, are chiral and administered as a single enantiomer.[4] The stereocenter is often introduced in an early intermediate, making chiral purification a frequent requirement to avoid complex separations later in the synthesis.[5]
Initial Analysis: The Role of Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for initial method development. It provides a rapid and inexpensive way to screen solvent systems and assess the separability of the target compound from impurities.
-
Causality: The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.3.[6] An Rƒ in this range typically translates well to flash column chromatography, providing optimal resolution and a reasonable elution time.
-
Expert Tip: For basic thienopyridines, if streaking is observed on the TLC plate, add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the developing solvent.[6][7] This competitively blocks the acidic silanol sites, resulting in more symmetrical spots and predicting a more efficient column separation.
Purification Strategy Workflow
The choice of chromatographic technique is dictated by the scale of the purification, the required purity level, and whether the intermediate is chiral. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for selecting the appropriate purification method.
Achiral Purification: The Workhorses of Synthesis
For intermediates that are either achiral or where enantiomers do not need to be resolved at the current stage, flash chromatography and preparative HPLC are the primary tools.
Method 1: Normal-Phase Flash Chromatography
Flash chromatography is a rapid, medium-resolution technique ideal for purifying quantities from milligrams to many grams.[8] It utilizes a stationary phase (typically silica gel) and a solvent (mobile phase) pushed through the column under moderate positive pressure.[8]
Protocol: Flash Chromatography of a Thienopyridine Intermediate
-
Solvent System Selection: Based on TLC analysis, prepare the chosen mobile phase (e.g., Hexanes/Ethyl Acetate). If tailing was observed, add 0.5% triethylamine (TEA) to the mixture.
-
Column Packing:
-
Select a column size appropriate for the sample load (typically aiming for a 1-5% sample-to-silica mass ratio).[7]
-
Create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude thienopyridine intermediate in a minimal amount of a strong, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel or Celite® to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[7] This prevents solvent mismatch issues at the column head.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, applying consistent air pressure.
-
Collect fractions based on volume.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Post-Purification: Combine fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Example Solvent Systems
| Compound Polarity | Example Substituents | Starting Mobile Phase (Hexane/EtOAc) | Modifier (if needed) |
| Low | Alkyl, Halogen | 95:5 to 80:20 | None |
| Medium | Ester, Ketone | 70:30 to 50:50 | 0.5% TEA |
| High | Amine, Hydroxyl | 20:80 to 0:100 (or DCM/MeOH) | 0.5% TEA |
Method 2: Reversed-Phase Preparative HPLC
Preparative High-Performance Liquid Chromatography (Prep HPLC) is essential when very high purity (>99%) is required, or for intermediates that are too polar for normal-phase chromatography.[9] It is a high-resolution technique used to isolate and purify compounds for applications like reference standards or subsequent sensitive reactions.[10][11]
Protocol: Prep HPLC Purification
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phases, typically Water/Acetonitrile or Water/Methanol gradients, containing 0.1% formic acid or trifluoroacetic acid to ensure sharp, symmetrical peaks by protonating the pyridine nitrogen.
-
The goal is to achieve baseline separation between the target peak and all impurities.
-
-
Scale-Up Calculation:
-
Based on the analytical method, scale the flow rate and injection volume for the larger preparative column. The loading capacity is proportional to the square of the column diameter ratio.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., Water/Acetonitrile with DMSO as a co-solvent if needed).
-
Filter the sample through a 0.45 µm filter to remove particulates that could damage the column or system.
-
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample and run the scaled-up gradient.
-
Use a fraction collector triggered by UV absorbance to isolate the peak corresponding to the pure product.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine pure fractions and remove the solvents, often by lyophilization (freeze-drying) to obtain a fluffy, pure solid.
-
Data Presentation: Analytical vs. Preparative HPLC
| Parameter | Analytical HPLC | Preparative HPLC | Rationale |
| Column ID | 2.1 - 4.6 mm | 20 - 50 mm (or larger) | Higher loading capacity. |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm | Balances efficiency with backpressure. |
| Sample Load | µg - low mg | High mg - multi-gram | Primary goal is isolation, not just detection.[9] |
| Flow Rate | 0.2 - 1.5 mL/min | 20 - 100 mL/min | Maintained linear velocity on a larger column. |
| Goal | Quantitation, Purity Check | Isolation, Purification | Different objectives drive the scale.[2] |
Chiral Purification: Resolving Enantiomers
The separation of enantiomers is a non-negotiable step for many modern chiral drugs.[12][13] Direct separation using Chiral Stationary Phases (CSPs) is the most common and efficient method in a drug development setting.[14]
Method 3: Chiral Preparative HPLC/SFC
Chiral HPLC or Supercritical Fluid Chromatography (SFC) uses a stationary phase containing a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.
Protocol: Chiral Separation of a Thienopyridine Intermediate
-
CSP and Mobile Phase Screening:
-
This is the most critical step. Screen a panel of analytical-scale chiral columns (e.g., 4.6 x 250 mm) with different selectors. Polysaccharide-based (e.g., derivatized cellulose, amylose) and macrocyclic glycopeptide phases are highly effective for a broad range of compounds.[14][15]
-
Test various mobile phases, including normal-phase (Hexane/Ethanol), polar organic (Acetonitrile/Methanol), and reversed-phase (Buffered water/Acetonitrile).[14]
-
The goal is to find a condition that provides a resolution (Rs) of >1.5.
-
-
Method Optimization:
-
Once a suitable CSP/mobile phase is identified, optimize the separation by adjusting the mobile phase composition and flow rate to maximize resolution and minimize run time.
-
-
Scale-Up and Purification:
-
Scale the optimized analytical method to a preparative chiral column of the same phase chemistry.
-
Perform "stacked injections," where subsequent injections are made before the previous run is complete, to maximize throughput.
-
-
Enantiomeric Purity Analysis:
-
Collect the separated enantiomer fractions.
-
Confirm the enantiomeric excess (e.e.) of each fraction using the optimized analytical chiral method.
-
Data Presentation: Chiral Stationary Phase (CSP) Selection Guide
| CSP Type | Common Selectors | Typical Mobile Phases | Best For... |
| Polysaccharide | Amylose/Cellulose derivatives | Normal Phase, Polar Organic | Broad applicability, often the first choice for screening. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Organic, Reversed Phase | Compounds with amine and acid groups, good for H-bonding.[15] |
| Pirkle-type | (R,R)-Whelk-O 1 | Normal Phase | π-acidic or π-basic aromatic compounds. |
| Cyclodextrin | Beta-cyclodextrin | Reversed Phase | Forming inclusion complexes with hydrophobic moieties.[4] |
Troubleshooting Guide
Even with a well-designed plan, challenges can arise. This guide addresses common issues encountered during the purification of thienopyridine intermediates.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | - Strong interaction of basic pyridine nitrogen with acidic silica.[3]- Column overload. | - Add a basic modifier: Add 0.1-1% triethylamine or ammonia to the mobile phase.[7]- Reduce sample load: Ensure the load is <5% of the silica mass.- Change stationary phase: Consider neutral alumina or reversed-phase (C18). |
| Low Recovery | - Irreversible adsorption to the stationary phase.- Compound degradation on acidic silica gel. | - Test stability: Spot the compound on a TLC plate and let it sit for 30 min before developing to check for degradation streaks.- Deactivate silica: Use a mobile phase modifier (TEA).- Switch to reversed-phase: C18 silica is less harsh than normal-phase silica. |
| Co-elution of Impurities | - Insufficient resolution between compounds.- Inappropriate solvent system. | - Optimize mobile phase: Run a gradient elution or change solvent components (e.g., switch from Ethyl Acetate to MTBE or DCM).- Change stationary phase: A different phase (e.g., C18, Phenyl, Cyano) offers different selectivity.[3]- Decrease particle size: Use a higher-efficiency column (requires a system that can handle higher pressure). |
| Compound Crashing on Column | - Poor solubility of the sample in the initial mobile phase.- Sample solvent is much stronger than the mobile phase. | - Use dry loading: Adsorb the sample onto silica before loading.[7]- Dissolve sample in a weaker solvent: If possible, dissolve the crude material directly in the mobile phase. |
Conclusion
The successful chromatographic purification of thienopyridine intermediates is a blend of systematic planning and a deep understanding of chemical principles. By carefully characterizing the crude mixture, selecting the appropriate chromatographic technique based on scale and purity goals, and methodically addressing challenges like basicity and chirality, researchers can reliably obtain high-purity materials. This foundational work is paramount, as it directly enables the synthesis of safe and effective thienopyridine-based medicines that benefit patients worldwide.
References
- Priya, S., et al. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research.
- An, H. J. (1995).
- BenchChem. (2025). Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support Center.
- Zhang, M., et al. (2017).
- Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Gilson.com.
- Kato, T. (1993). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Gwarda, R., et al. (2018). Direct Separation of Clopidogrel Enantiomers by Reverse-Phase Planar Chromatography Method Using beta-Cyclodextrin as a Chiral Mobile Phase Additive.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
- Teledyne LABS. (n.d.).
- PubMed. (1987). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed.
- Al-Omran, F., et al. (2007). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
- BenchChem. (n.d.).
- Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity.
- Lau, W. C., & Gurbel, P. A. (2001). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.
- Evotec. (n.d.).
- Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Warwick. (n.d.).
- Wang, Y., et al. (2011). Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs).
- VTechWorks. (n.d.).
- Sigma-Aldrich. (n.d.).
- Neue, U. D., & Kuss, H. J. (2003). Practical aspects of preparative HPLC in pharmaceutical development and production.
- Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society.
- Scriba, G. K. (2004). Chiral Drug Separation. In Encyclopedia of Espionage, Intelligence, and Security.
- Le, T. H., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
- Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech.
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Chromatography | Evotec [evotec.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. gilson.com [gilson.com]
- 11. researchgate.net [researchgate.net]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Enantioseparations of Chiral Ruthenium(II) Polypyridyl Complexes Using HPLC with Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Core at the Secondary Amine
Abstract
The 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of several pharmacologically active agents, most notably as a key intermediate for the antiplatelet drug Prasugrel.[1] The secondary amine at the 5-position of this bicyclic system offers a prime handle for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) through the generation of diverse molecular libraries. Such derivatization is fundamental to the development of novel therapeutic agents, including analogs of major antithrombotic drugs like ticlopidine and clopidogrel.[2][3][4] This guide provides an in-depth exploration of three robust and widely applicable methods for derivatizing this secondary amine: N-alkylation, N-acylation, and reductive amination. Each section elucidates the underlying chemical principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols suitable for implementation in a research or drug development setting.
Foundational Principles: The Reactivity of the Thienopyridine Nitrogen
The nitrogen atom within the this compound structure is a typical secondary amine. Its lone pair of electrons makes it nucleophilic, allowing it to react with a variety of electrophiles. However, the starting material is commonly supplied and stored as a hydrochloride salt to enhance stability and shelf-life.[5][6][7][8] Therefore, a critical first step in nearly all derivatization protocols is the liberation of the free base, either in a separate preparatory step or in situ. This is achieved by treatment with a suitable base to neutralize the HCl salt, thereby unmasking the nucleophilic lone pair on the nitrogen, which is essential for the subsequent bond-forming reaction.
N-Alkylation: Introducing Carbon Scaffolds via Nucleophilic Substitution
N-alkylation is a cornerstone reaction for introducing alkyl, benzyl, or other carbon-based substituents onto the amine. The reaction proceeds via an S_N2 mechanism, where the nucleophilic secondary amine attacks an electrophilic carbon atom of an alkyl halide or sulfonate, displacing the leaving group.
Causality Behind Experimental Design
-
Choice of Base: The selection of a base is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or a hindered organic amine like diisopropylethylamine (DIPEA), is preferred. These bases are strong enough to deprotonate the secondary ammonium salt (or the amine itself) but are sterically hindered or too weak as nucleophiles to compete with the substrate in reacting with the alkyl halide. This selectivity prevents the formation of undesired byproducts and maximizes the yield of the N-alkylated product.
-
Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone is ideal. These solvents can effectively dissolve the ionic starting materials and intermediates but do not possess acidic protons that could interfere with the base or quench the nucleophilic amine.
-
Reaction Temperature: While many alkylations proceed efficiently at room temperature, gentle heating (40-60 °C) can be employed to accelerate the reaction rate, particularly with less reactive alkyl halides like alkyl chlorides.
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the thienopyridinone core.
Protocol 2.1: General Procedure for N-Alkylation
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1 M concentration).
-
Add a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq). Stir the suspension at room temperature for 15-30 minutes to ensure formation of the free base.
-
Add the desired alkyl halide (R-X, e.g., benzyl bromide) (1.1-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) |
| Benzyl bromide | K₂CO₃ | DMF | RT | 4-8 | 85-95% |
| Ethyl iodide | K₂CO₃ | Acetonitrile | 50 | 6-12 | 70-85% |
| Propargyl bromide | DIPEA | DCM | RT | 2-4 | 80-90% |
| 2-Bromoacetophenone | K₂CO₃ | Acetone | Reflux | 3-6 | 75-85% |
N-Acylation: Installation of Amide Functionality
N-acylation introduces an acyl group to the nitrogen atom, forming a stable amide bond. This is a highly efficient transformation that proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.
Causality Behind Experimental Design
-
Acylating Agents: Acyl chlorides and anhydrides are highly reactive electrophiles, leading to rapid and often quantitative conversion.
-
Base as a Scavenger: The reaction with an acyl chloride generates one equivalent of hydrochloric acid (HCl). An organic base like triethylamine (TEA) or pyridine is added as an acid scavenger to neutralize the HCl as it forms. This is crucial because the protonated amine is no longer nucleophilic, and the accumulation of acid would halt the reaction. Pyridine can also act as a nucleophilic catalyst.
-
Temperature Control: These reactions are often highly exothermic. Initiating the reaction at a low temperature (0 °C) helps to control the reaction rate and minimize potential side reactions. Once the initial exotherm subsides, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the thienopyridinone core.
Protocol 3.1: General Procedure for N-Acylation
-
Prepare the free base of this compound (1.0 eq) or use the hydrochloride salt with an additional equivalent of base.
-
Dissolve the free base in an anhydrous solvent (e.g., Dichloromethane (DCM) or THF, ~0.1 M).
-
Add a suitable organic base (e.g., triethylamine, 1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the pure N-acylated derivative.
Table 2: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) |
| Acetyl chloride | TEA | DCM | 0 to RT | 1-2 | 90-98% |
| Benzoyl chloride | TEA | DCM | 0 to RT | 2-4 | 90-98% |
| Acetic anhydride | Pyridine | DCM | RT | 3-6 | 85-95% |
| Methanesulfonyl chloride | TEA | DCM | 0 to RT | 1-3 | 80-90% |
Reductive Amination: N-Alkylation via Carbonyl Compounds
Reductive amination is a powerful and versatile method for forming C-N bonds. It allows for the N-alkylation of the amine using an aldehyde or ketone as the alkyl source. The process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.
Causality Behind Experimental Design
-
Iminium Ion Formation: The reaction between the secondary amine and a carbonyl compound (aldehyde or ketone) forms an unstable iminium ion. This equilibrium can be favored by slightly acidic conditions, which catalyze the dehydration step.
-
Selective Reducing Agent: The choice of reducing agent is paramount. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective hydride donor that readily reduces the electrophilic iminium ion but is slow to react with the less electrophilic starting aldehyde or ketone. This selectivity prevents the wasteful reduction of the carbonyl starting material to an alcohol. Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is stable in anhydrous acidic conditions often used to promote iminium formation.
Workflow for Reductive Amination
Caption: General workflow for reductive amination of the thienopyridinone core.
Protocol 4.1: General Procedure for Reductive Amination
-
To a flask, add the this compound free base (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
-
Add an anhydrous chlorinated solvent, such as 1,2-dichloroethane (DCE) or DCM (~0.1 M).
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction may be mildly effervescent.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC for the disappearance of the starting amine.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to afford the desired tertiary amine product.
Table 3: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Catalyst | Typical Time (h) | Approx. Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | 6-12 | 80-90% |
| Acetone | NaBH(OAc)₃ | DCM | None | 12-24 | 75-85% |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 8-16 | 80-90% |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | 6-12 | 85-95% |
Product Validation and Characterization
The successful derivatization and structural integrity of the newly synthesized compounds must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. Key indicators of a successful reaction include the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the protons and carbons of the newly introduced substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the product, matching the calculated exact mass of the expected structure.
-
Infrared (IR) Spectroscopy: For N-acylation, the appearance of a strong amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹) provides clear evidence of amide bond formation.
Conclusion
The this compound core is a privileged scaffold for medicinal chemistry. The secondary amine provides a reliable and versatile point for modification. The N-alkylation, N-acylation, and reductive amination protocols detailed in this guide represent robust, high-yielding, and broadly applicable methods for generating extensive libraries of analogs. These strategies are fundamental for researchers, scientists, and drug development professionals seeking to perform SAR studies, optimize lead compounds, and discover novel therapeutic agents based on the thienopyridine framework.
References
-
M. G. DeGroote Institute for Infectious Disease Research et al. (2014). Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jean-Pierre Maffrand et al. (2012). The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today?. Archives of Cardiovascular Diseases. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (2023). 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridinone Hydrochloride. Available at: [Link]
-
Yabao Pharmaceutical Group Co., Ltd. (2023). This compound Hydrochloride CAS 115473-15-9. Available at: [Link]
Sources
- 1. This compound Hydrochloride CAS 115473-15-9 [homesunshinepharma.com]
- 2. Designing analogs of ticlopidine, a wall teichoic acid inhibitor, to avoid formation of its oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]
- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 115473-15-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Strategic Deuteration of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one for Enhanced Metabolic Profiling
Introduction: The Kinetic Isotope Effect in Drug Metabolism
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's metabolic fate is paramount. Deuterium-labeled compounds have emerged as indispensable tools in these investigations. The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a significant kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in metabolic pathways, occurs at a slower rate. By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the metabolism of a drug, leading to a higher plasma concentration of the parent compound and an altered metabolite profile. This allows for a more detailed investigation of metabolic pathways and can even be leveraged to develop "soft drugs" with improved pharmacokinetic properties.[1]
The thienopyridine core, present in several antiplatelet agents, undergoes extensive metabolism, often mediated by cytochrome P450 enzymes.[2][3] The compound 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a key intermediate in the synthesis of important pharmaceutical agents like prasugrel.[1][4][5] Understanding its metabolic profile is crucial for the development of safer and more effective drugs. This application note provides a detailed protocol for the synthesis of a deuterated version of this intermediate, intended for use in metabolic studies and as an internal standard for quantitative mass spectrometry.[6][7]
Synthetic Strategy: A Two-Phase Approach
The synthesis of deuterated this compound is approached in two main stages: first, the synthesis of the non-deuterated heterocyclic core, followed by a selective hydrogen-deuterium exchange reaction.
Phase 1: Synthesis of the Precursor Molecule via Pictet-Spengler Reaction
The core structure of this compound can be efficiently constructed using a Pictet-Spengler reaction.[2][8][9][10][11][12] This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. In this case, 2-(thiophen-2-yl)ethanamine serves as the β-arylethylamine precursor.
Phase 2: Deuterium Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange
For the introduction of deuterium, a late-stage hydrogen isotope exchange (HIE) reaction is employed. Iridium-based catalysts are particularly effective for the deuteration of N-heterocycles.[13][14][15] These catalysts can activate C-H bonds and facilitate their exchange with a deuterium source. The choice of an iridium catalyst is predicated on its high activity and functional group tolerance, which is crucial given the presence of a ketone and a thioether in the target molecule. The positions adjacent to the nitrogen atom and the thiophene ring are potential sites for deuteration.
Experimental Protocols
Protocol 1: Synthesis of this compound (Non-deuterated Precursor)
This protocol is adapted from established literature procedures for the synthesis of the thienopyridine core.[2][9]
Materials:
-
2-(Thiophen-2-yl)ethanamine
-
Glyoxylic acid monohydrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add glyoxylic acid monohydrate (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add trifluoroacetic acid (TFA, 5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Diagram of Synthetic Workflow: From Precursor to Deuterated Product
Caption: Synthetic workflow for deuterated thienopyridinone.
Protocol 2: Iridium-Catalyzed Deuteration of this compound
This protocol is a proposed method based on established procedures for iridium-catalyzed HIE of N-heterocycles.[8][14][15] Optimization of reaction conditions (temperature, time, catalyst loading) may be necessary.
Materials:
-
This compound
-
[Ir(cod)(IMes)Cl] (Chloro(1,5-cyclooctadiene)(1,3-dimesitylimidazol-2-ylidene)iridium(I))
-
Deuterated methanol (CD3OD) or Deuterium gas (D2)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Balloon with D2 gas or a high-pressure reactor
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and the iridium catalyst [Ir(cod)(IMes)Cl] (0.02-0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,2-dichloroethane (0.1 M).
-
If using deuterated methanol as the deuterium source, add CD3OD (5-10 eq). If using deuterium gas, evacuate the flask and backfill with D2 gas from a balloon. For higher pressures, use a suitable high-pressure reactor.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the progress of the deuteration by taking small aliquots, removing the solvent, and analyzing by ¹H NMR and mass spectrometry to determine the degree of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to remove the iridium catalyst and any byproducts, affording the deuterated product.
Data Presentation and Validation
The success of the synthesis is validated through rigorous analytical characterization.
Table 1: Expected Analytical Data for Deuterated this compound
| Analysis | Expected Result for Non-deuterated Compound | Expected Result for Deuterated Compound |
| ¹H NMR | Characteristic peaks for protons at positions 3, 5, 6, 7, and 7a. | Reduction in the integration of signals corresponding to the deuterated positions. Broadening of adjacent proton signals due to C-D coupling may be observed. |
| ¹³C NMR | Distinct signals for each carbon atom. | Signals for deuterated carbons will appear as multiplets (typically triplets for -CD-) with reduced intensity due to C-D coupling and longer relaxation times. |
| ²H NMR | No signal. | Signals will be present at the chemical shifts corresponding to the positions of deuterium incorporation. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 170.2 | [M+H]⁺ peak shifted by the number of incorporated deuterium atoms (e.g., m/z = 172.2 for two deuteriums). A distribution of masses may be observed depending on the efficiency of deuteration. |
Trustworthiness: A Self-Validating System
The described protocols form a self-validating system through a combination of synthetic strategy and analytical confirmation.
-
¹H NMR Spectroscopy: The primary method for determining the extent and regioselectivity of deuteration is ¹H NMR. A decrease in the integral of a specific proton signal directly corresponds to the percentage of deuterium incorporation at that position.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides unequivocal evidence of deuterium incorporation by showing the expected increase in the molecular weight of the parent ion. The isotopic distribution pattern can further confirm the number of deuterium atoms incorporated.
-
²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing a definitive confirmation of the positions of deuteration.
-
Chromatographic Purity: Purification by column chromatography and subsequent analysis by HPLC or GC-MS ensures the removal of the catalyst and any potential side products, confirming the purity of the final deuterated compound.
By employing this suite of analytical techniques, the identity, purity, and degree of deuteration of the synthesized this compound can be established with a high degree of confidence, ensuring its suitability for subsequent metabolic studies.
References
-
Tickner, B. J., Condon, C., Annis, V., Gammons, R. J., Whitwood, A. C., & Duckett, S. B. (2025). Base-Promoted Iridium-Catalyzed Deuteration and C-H Bond Activation of N-Heterocycles. The Journal of Organic Chemistry, 90(13), 8080–8089. [Link]
-
Wang, T., Chen, Y., Chen, N., Xu, J., & Yang, Z. (2021). Iridium-catalyzed highly stereoselective deoxygenation of tertiary cycloalkanols: stereoelectronic insights and synthetic applications. Organic & Biomolecular Chemistry, 19(40), 9004–9011. [Link]
-
Tickner, B. J., Condon, C., Annis, V., Gammons, R. J., Whitwood, A. C., & Duckett, S. B. (2025). Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N-Heterocycles. Journal of Organic Chemistry. [Link]
-
ChemRxiv. (2024). Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions. [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Retrieved from [Link]
-
ResearchGate. (2025). Raney Nickel‐Catalyzed Deuterium Labeling of Nitrogen Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions. [Link]
-
MDPI. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. [Link]
-
Micheli, F., et al. (2014). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. ACS Medicinal Chemistry Letters, 5(11), 1234-1238. [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
ResearchGate. (2017). Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. [Link]
-
PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. [Link]
-
MDPI. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrogen–Deuterium Exchange Mass Spectrometry Reveals Mechanistic Insights into RNA Oligonucleotide-Mediated Inhibition of TDP-43 Aggregation. [Link]
-
ChemRxiv. (2024). Raney Nickel-Catalyzed Deuterium Labeling of Nitrogen-Containing Heterocycles and Pharmaceuticals under Continuous Flow Conditions. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Center for Biotechnology Information. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. [Link]
-
PubMed. (2023). Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. [Link]
-
White Rose Research Online. (2025). Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. [Link]
-
Supporting Information. (n.d.). UV Photodissociation Mass Spectrometry Accurately Localizes Sites of Backbone Deuteration in Peptides. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. [Link]
-
Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]
-
MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151–190. [Link]
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 115473-15-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones | MDPI [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Iridium-catalyzed highly stereoselective deoxygenation of tertiary cycloalkanols: stereoelectronic insights and synthetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Base-Promoted Iridium-Catalyzed Deuteration and C-H Bond Activation of N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals involved in the synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the manufacturing of pharmaceuticals like Prasugrel.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities and side reactions encountered during its synthesis.
Introduction: The Synthetic Challenge
The synthesis of the tetracyclic thienopyridinone core, while well-established, is prone to several side reactions and the formation of persistent impurities. These challenges arise from the reactivity of the intermediates, the stability of the final product, and the nature of the cyclization reactions employed. This guide is designed to help you identify, understand, and mitigate these common issues, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a practical question-and-answer format.
Question 1: My reaction monitoring (TLC/LC-MS) shows significant amounts of starting material even after prolonged reaction times. What are the likely causes and solutions?
Answer: Incomplete conversion is a common issue, often stemming from suboptimal reaction conditions or reagent degradation. The most common synthetic route involves an acid-catalyzed Pictet-Spengler type cyclization of 2-(thiophen-2-yl)ethanamine with a formaldehyde equivalent.[2]
-
Causality & Mechanism: The key step is the intramolecular electrophilic substitution of the electron-rich thiophene ring by an iminium ion intermediate. If the acid catalyst is too weak, absent, or neutralized, the formation of the iminium ion and the subsequent cyclization will be sluggish or incomplete. Likewise, insufficient temperature can hinder the reaction from overcoming the activation energy barrier.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your acid catalyst (e.g., HCl in ethanol) is fresh and has not been compromised by atmospheric moisture.[2] Consider using a stronger acid like TsOH, although optimization may be required.[3]
-
Control Temperature: For the cyclization step, temperatures are often elevated to the 65-75 °C range.[2] Ensure your reaction temperature is stable and accurately measured.
-
Reagent Quality: 2-(thiophen-2-yl)ethanamine can degrade over time. Use a freshly distilled or recently purchased batch. Formaldehyde is often used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. Ensure the concentration of your formalin is correct or that the paraformaldehyde is fully depolymerized under the reaction conditions.
-
Monitor Intermediate Formation: The initial reaction between the amine and formaldehyde forms an imine intermediate.[2] You can monitor the disappearance of the starting amine and the appearance of this imine by TLC or LC-MS before expecting the final cyclized product.
-
Question 2: I've isolated my product, but it's an off-white or yellow-brown solid, not the expected white powder. What causes this discoloration?
Answer: The discoloration typically points to the presence of polymeric impurities or trace amounts of highly conjugated side products.
-
Causality & Mechanism:
-
Polymerization: Formaldehyde can self-polymerize, especially under acidic conditions. These polymers can be difficult to remove and may co-precipitate with your product.
-
Thiophene Degradation: Thiophene rings can be susceptible to degradation or oligomerization under harsh acidic conditions or upon prolonged heating, leading to colored impurities.
-
Residual Sulfur: If a Gewald-type synthesis is employed, which uses elemental sulfur, incomplete removal of colloidal sulfur can result in a yellow tint.[4][5]
-
-
Troubleshooting & Purification Protocol:
-
Activated Carbon Treatment: A common and effective method is to dissolve the crude product in a suitable solvent (e.g., methanol) and treat it with activated carbon.[2]
-
Protocol: Dissolve the crude solid in a minimal amount of hot methanol. Add 5-10 wt% of activated carbon. Stir the mixture at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization: If the impurity is soluble, recrystallization can be very effective. Acetone is a commonly used solvent for precipitating the hydrochloride salt of the final product.[6]
-
Chromatography: While less ideal for large-scale work, column chromatography over silica gel can effectively remove colored impurities.[7]
-
Question 3: My LC-MS and NMR data show an unexpected species with a mass of M+14 or M+28. What is this impurity?
Answer: This observation strongly suggests over-alkylation of the secondary amine in the product ring system.
-
Causality & Mechanism: The product, this compound, contains a secondary amine that remains nucleophilic. If excess formaldehyde and a reducing agent (contaminant or byproduct) are present, or under certain conditions, this amine can be methylated (M+14) or dimethylated (M+28). More commonly, it can react with another molecule of formaldehyde to form an N-hydroxymethyl adduct or other related species.
-
Mitigation Strategies:
-
Stoichiometric Control: Use a precise stoichiometry of formaldehyde, typically 1.0 to 1.1 equivalents relative to the starting amine.
-
Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of side reactions. Monitor the reaction closely and quench it once the starting material is consumed.
-
Purification: These over-alkylated impurities often have different polarities and can typically be separated by silica gel chromatography.
-
Question 4: I have detected a potential N-Nitroso impurity (M+29). Where does this come from and how critical is it?
Answer: The detection of a 5-Nitroso-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one impurity is a significant finding.[8] N-nitroso compounds are often potent genotoxic impurities and are strictly regulated by health authorities.
-
Causality & Mechanism: This impurity forms from the reaction of the secondary amine in the product with a nitrosating agent. The source of the nitrosating agent can be:
-
Nitrite Contamination: Use of reagents like sodium nitrite in the overall synthetic scheme of a related product or precursor.
-
Atmospheric Nitrogen Oxides: Exposure of the reaction mixture or isolated material to air containing NOx gases, especially in industrial areas or from gas cylinders.
-
Acidic Conditions: The reaction is accelerated under acidic conditions, which are often used for the cyclization step.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric NOx.
-
Scavengers: If nitrite contamination is suspected, consider adding a scavenger like sulfamic acid during workup.
-
Source Reagents: Carefully analyze starting materials and reagents for nitrite or nitrate contamination.
-
Storage: Store the final compound under an inert atmosphere and protected from light.[9][10]
-
Impurity Identification Guide
The following table summarizes common impurities, their likely origin, and key analytical signatures.
| Impurity Name | Structure | Molecular Weight (Free Base) | Likely Origin | Key Analytical Signatures (Expected) |
| Starting Material | 2-(Thiophen-2-yl)ethanamine | 127.20 | Incomplete Reaction | MS: [M+H]⁺ at m/z 128. ¹H NMR: Distinctive thiophene protons and ethylamine chain signals. |
| Imine Intermediate | N-(Thiophen-2-ylmethylene)methanamine (from formaldehyde) | 139.21 | Incomplete Cyclization | MS: [M+H]⁺ at m/z 140. ¹H NMR: Presence of an imine proton signal (CH=N) around 8-8.5 ppm. |
| N-Methyl Product | 5-Methyl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 169.25 | Over-alkylation | MS: [M+H]⁺ at m/z 170. ¹H NMR: Appearance of a singlet around 2.3-2.5 ppm corresponding to the N-CH₃ group. |
| N-Nitroso Impurity | 5-Nitroso-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 184.21 | Reaction with nitrosating agents | MS: [M+H]⁺ at m/z 185.[8] ¹H NMR: Significant downfield shifts of protons adjacent to the N-N=O group. |
Note: NMR shifts are approximate and depend on the solvent used. For reference, tables of common NMR solvent and impurity shifts are invaluable tools.[11][12]
Visualizing Impurity Formation & Troubleshooting
Visual aids can clarify complex reaction pathways and decision-making processes.
Caption: Main reaction pathway vs. a common side reaction.
Caption: A logical workflow for troubleshooting unknown peaks.
References
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
This compound Hydrochloride CAS 115473-15-9. (n.d.). Yacoo. Retrieved January 23, 2026, from [Link]
-
2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
5-Nitroso-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (n.d.). Arkivoc. Retrieved January 23, 2026, from [Link]
- US4515951A - Preparation of 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one compounds. (n.d.). Google Patents.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
The Gewald multicomponent reaction - PubMed. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
Sources
- 1. This compound Hydrochloride CAS 115473-15-9 [homesunshinepharma.com]
- 2. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound Hydrochloride | 115473-15-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemscene.com [chemscene.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Removal of residual catalysts from 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Technical Support Center: Catalyst Removal in Heterocyclic API Synthesis
Focus Molecule: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the critical final step in the synthesis of this important pharmaceutical intermediate: the removal of residual metal catalysts.
The synthesis of complex heterocyclic scaffolds such as thienopyridines often relies on powerful transition metal catalysts, most commonly palladium, to facilitate key bond-forming reactions.[1][2] While essential for synthesis, these metals are potent toxins and their levels in final Active Pharmaceutical Ingredients (APIs) are strictly regulated by bodies like the FDA and under guidelines such as ICH Q3D(R2).[3][4] Failure to reduce residual catalyst levels to parts-per-million (ppm) or even parts-per-billion (ppb) can halt drug development, compromise patient safety, and interfere with downstream biological assays.[5][6]
This resource provides field-proven troubleshooting advice, detailed protocols, and the causal logic behind our recommendations to ensure you can confidently and repeatedly achieve the required purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual catalysts I should be concerned with for this class of compound?
A: The vast majority of synthetic routes for complex molecules like this compound involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[7][8] Therefore, residual palladium is the primary concern. Depending on the specific synthetic steps, other catalysts like platinum, rhodium, ruthenium, or copper could be used, but palladium is the most frequent and challenging to remove from nitrogen-containing heterocycles due to potential coordination.
Q2: Why is it so difficult to remove palladium from my thienopyridinone product?
A: There are two primary reasons. First, the palladium catalyst can exist in multiple states at the end of a reaction (e.g., Pd(0), Pd(II), colloidal nanoparticles), each requiring a different removal strategy. Second, the basic nitrogen atom and potentially the sulfur atom in the this compound scaffold can act as ligands, forming stable complexes with palladium. This chelation effect makes the palladium "stick" to your product, rendering simple filtration or extraction ineffective.
Q3: What are the main strategies for removing residual palladium?
A: The most effective strategies fall into four categories:
-
Adsorption (Scavenging): Using materials with a high affinity for palladium to bind and remove it from solution. This includes activated carbon and specialized metal scavengers.[9]
-
Crystallization: Purifying the compound by crystallizing it from a suitable solvent system, leaving the palladium impurities behind in the mother liquor.[10]
-
Chromatography: Separating the compound from the catalyst based on differential adsorption to a stationary phase.[11][12]
-
Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[9]
The optimal choice depends on the nature of the palladium residue, the scale of the reaction, and the required purity level.
Q4: How do I accurately measure the amount of residual palladium in my sample?
A: The industry standard for quantifying trace elemental impurities in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14] This technique offers the high sensitivity required to detect palladium down to the ppb level.[15][16] For process development where rapid, semi-quantitative feedback is needed, other techniques like X-ray fluorescence (XRF) can also be useful.[14] It is crucial to validate the success of any purification step with a reliable analytical method like ICP-MS.[13]
Troubleshooting Guide: Catalyst Removal
This section addresses specific issues you may encounter during the purification process.
Issue 1: High palladium levels (>50 ppm) remain after standard silica gel column chromatography.
-
Possible Cause (A): Strong Interaction with the Product. The basic nitrogen in your thienopyridinone is likely interacting with the acidic silanol groups on the silica surface, causing streaking and co-elution of the palladium that is chelated to your product.[17]
-
Solution:
-
Modify the Mobile Phase: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or a 1-2% solution of ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel, improving peak shape and separation.[17]
-
Switch the Stationary Phase: Use a different adsorbent. Neutral or basic alumina can be an excellent alternative to silica for basic compounds.[12][17] For highly polar compounds, consider reversed-phase chromatography (C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol, often modified with an acid like formic acid to improve peak shape.[17]
-
-
Possible Cause (B): Inappropriate Solvent Polarity. The chosen solvent system may not be sufficiently differentiating between your compound and the catalyst complex.
-
Solution:
-
Optimize with TLC: Before committing to a column, thoroughly screen solvent systems using Thin-Layer Chromatography (TLC). The ideal system will show good separation between your product spot and the baseline where palladium complexes often reside.
-
Use Gradient Elution: Start with a low-polarity solvent to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the more polar or strongly adsorbed catalyst species behind.[18]
-
Issue 2: My product "oils out" instead of crystallizing during purification.
-
Possible Cause (A): Solution is Supersaturated or Cooled Too Quickly. When the concentration of the solute is too high or the temperature drops too rapidly, the molecules don't have time to align into a crystal lattice and instead separate as a liquid phase (an oil).
-
Solution:
-
Re-heat and Dilute: Heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is just fully dissolved. Allow it to cool much more slowly.[17]
-
Promote Nucleation: Slow cooling is key. You can also induce crystallization by scratching the inside surface of the flask with a glass rod at the solution's meniscus or by adding a "seed crystal" of the pure compound.[17]
-
-
Possible Cause (B): High Level of Impurities. Impurities, including residual catalyst, can inhibit crystal formation.
-
Solution:
-
Pre-Purification Step: Perform a preliminary purification before crystallization. Running the crude material through a short plug of silica or treating it with activated carbon can remove enough impurities to facilitate successful crystallization.
-
Use a Scavenger: Treat the solution with a dedicated metal scavenger before attempting crystallization. This is often the most effective solution.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in Palladium Species. The final oxidation state and coordination sphere of the palladium can vary depending on minor fluctuations in reaction work-up conditions (e.g., exposure to air, moisture). This variability affects the efficacy of any single removal method.
-
Solution:
-
Standardize the Work-Up: Ensure the post-reaction work-up procedure is identical for every batch before attempting purification.
-
Employ a Broad-Spectrum Scavenger: Use a scavenger with multiple binding modes. For example, scavengers containing dimercaptotriazine (DMT) or thiol functionalities are effective against a wide range of palladium species.[9]
-
Consider a Pre-Treatment Step: A mild oxidation (e.g., with a peroxide) or reduction step can sometimes convert the various palladium species into a single, more easily removed form before the main purification.[9]
-
Decision Workflow for Catalyst Removal
This diagram provides a logical pathway for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a catalyst removal strategy.
Data & Method Comparison
The following table summarizes the pros and cons of common palladium removal techniques.
| Method | Pros | Cons | Typical Efficacy (Final Pd) | Scalability |
| Activated Carbon | Inexpensive, effective for many Pd species.[9] | Can require high loading, may adsorb product, reducing yield. | 10-100 ppm | Excellent |
| Metal Scavengers | Highly selective, very effective, simple filtration removal.[19] | Higher cost than carbon, may require screening for optimal scavenger.[3] | <10 ppm[19] | Good, but cost can be a factor at large scale.[3] |
| Chromatography | Excellent for simultaneous purification from other organic impurities.[11] | Can be low-throughput, potential for product loss on column, may require basic modifiers.[17] | 20-200 ppm[6] | Poor to Moderate |
| Crystallization | Can deliver very high purity product, cost-effective.[10] | Product loss in mother liquor, may not be effective if Pd co-crystallizes, can be difficult to develop.[20] | <20 ppm (if successful) | Excellent |
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol is a robust method for removing a wide variety of soluble palladium species.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.[9]
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS Thiol) or a similar polymer-supported scavenger. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 18 hours.[9] The optimal time and temperature should be determined experimentally by monitoring the palladium concentration over time.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[9]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[9]
-
Self-Validation/Analysis: Submit a small sample (5-10 mg) of the purified product for quantitative analysis by ICP-MS to confirm the final palladium concentration is within the acceptable limit (e.g., <10 ppm).[9][13]
Protocol 2: Optimized Recrystallization for Purification
This protocol is designed to purify the product while removing residual catalysts and other soluble impurities.
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[21] The ideal solvent should dissolve your compound poorly at room temperature but well at its boiling point. For this compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/heptane.
-
Dissolution: In an appropriately sized flask, add the crude solid. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[22]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.[23]
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals or oiling out.[10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.[21]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.[21]
-
Drying: Dry the crystals thoroughly under vacuum.
-
Self-Validation/Analysis: Perform a melting point determination to check for purity and submit a sample for ICP-MS analysis to confirm low palladium levels.[14][23]
References
- Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.
-
Welch, W. M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Grundt, P., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(18), 4435–4444. Retrieved from [Link]
-
ResearchGate. (2021). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- Google Patents. (2012). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
National Institutes of Health (NIH). (2002). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MDPI. (2023). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. Retrieved from [Link]
-
Reddit. (2023). Your trick to remove residual palladium. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]
-
ResearchGate. (2014). Structure of thienopyridine derivative. Retrieved from [Link]
-
ResearchGate. (2018). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
ResearchGate. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]
-
ResearchGate. (2016). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Retrieved from [Link]
-
MDPI. (2019). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from [Link]
-
Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
- Google Patents. (2006). EP1636393B1 - Process for recovery of palladium from spent catalyst.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. spinchem.com [spinchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. orgsyn.org [orgsyn.org]
- 19. biotage.com [biotage.com]
- 20. researchgate.net [researchgate.net]
- 21. people.chem.umass.edu [people.chem.umass.edu]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Production
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a key intermediate in the production of several pharmacologically active molecules, including the antiplatelet agent Prasugrel.[1][] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.
Section 1: Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to specific problems that may arise during the synthesis and purification of this compound.
Low Reaction Yield
Question: We are experiencing significantly lower than expected yields in our Pictet-Spengler condensation of 2-thiophene ethylamine with a formaldehyde source. What are the likely causes and how can we optimize the reaction?
Answer:
Low yields in the Pictet-Spengler reaction for thienopyridine synthesis are a common challenge and can often be attributed to several factors.[3][4] A systematic approach to troubleshooting is recommended.
Causality and Optimization Strategies:
-
Inadequate Acid Catalysis: The Pictet-Spengler reaction is acid-catalyzed.[4] The iminium ion intermediate is more electrophilic and necessary for the cyclization to occur efficiently. Insufficient acidity can lead to a sluggish reaction and the formation of by-products.
-
Troubleshooting:
-
Ensure the appropriate stoichiometry of the acid catalyst (e.g., HCl, trifluoroacetic acid) is used.[5]
-
Monitor the pH of the reaction mixture throughout the process.
-
Consider using a stronger acid catalyst if yields remain low, but be mindful of potential side reactions and degradation.
-
-
-
Poor Quality of Starting Materials: The purity of 2-thiophene ethylamine and the formaldehyde source is critical.[6] Impurities in the starting materials can interfere with the reaction, leading to the formation of undesired side products and a lower yield of the target molecule.[6][7]
-
Troubleshooting:
-
Source high-purity 2-thiophene ethylamine and formaldehyde from reputable suppliers.
-
Characterize the starting materials (e.g., by NMR, GC-MS) to confirm their identity and purity before use.
-
Consider purifying the starting materials if significant impurities are detected.
-
-
-
Suboptimal Reaction Temperature and Time: The Pictet-Spengler reaction is sensitive to both temperature and reaction time.[8] Insufficient heating may result in an incomplete reaction, while excessive heat or prolonged reaction times can lead to degradation of the product and the formation of tars.
-
Troubleshooting:
-
Experiment with a range of temperatures to find the optimal balance between reaction rate and product stability.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine the optimal reaction time.
-
-
-
Inefficient Imine Formation: The initial condensation of 2-thiophene ethylamine and formaldehyde to form the imine intermediate is a crucial step. If this equilibrium is not driven towards the imine, the overall yield will be compromised.
-
Troubleshooting:
-
Consider the use of a dehydrating agent to remove the water formed during imine formation, thereby shifting the equilibrium.
-
Ensure proper mixing to facilitate the interaction between the reactants.
-
-
Experimental Protocol: Optimization of the Pictet-Spengler Reaction
-
Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add the solvent (e.g., ethanol, water).[1]
-
Reactant Addition: Add 2-thiophene ethylamine to the solvent. In a separate vessel, prepare a solution of formaldehyde in the same solvent.
-
Acid Catalyst: Slowly add the acid catalyst (e.g., hydrochloric acid) to the 2-thiophene ethylamine solution while monitoring the temperature.
-
Aldehyde Addition: Begin the dropwise addition of the formaldehyde solution to the reaction mixture. Control the addition rate to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up procedure to isolate the crude product.
Impurity Formation
Question: We are observing significant impurities in our final product. What are the common impurities associated with this synthesis and how can we minimize their formation?
Answer:
Impurity profiling is a critical aspect of process development, especially for pharmaceutical intermediates. The commercial production of Prasugrel, for which our target molecule is a key intermediate, has faced challenges with impurities such as CATP and OXTP.[1] Understanding the origin of these and other impurities is the first step towards controlling them.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions (temperature, time, catalyst). Ensure proper stoichiometry of reactants. |
| Oxidation Products | Exposure to air during reaction or work-up. | Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). Use degassed solvents. |
| Polymerization Products | Side reactions of formaldehyde. | Control the reaction temperature. Optimize the rate of formaldehyde addition. |
| Isomeric By-products | Lack of regioselectivity in the Pictet-Spengler reaction. | While less common with the thiophene ring, careful control of reaction conditions is still important. |
| Degradation Products | Instability of the product under acidic or high-temperature conditions.[9][10] | Minimize reaction time and temperature. Neutralize the reaction mixture promptly during work-up. |
Workflow for Impurity Identification and Control
Caption: Workflow for impurity identification and control.
Challenges in Work-up and Isolation
Question: We are facing difficulties during the work-up and isolation of the product, particularly with product loss and handling of the hydrochloride salt. What are the best practices?
Answer:
The work-up and isolation steps are critical for obtaining a high-purity product with good recovery. The hydrochloride salt of this compound is a common form of this intermediate.[11]
Troubleshooting Work-up and Isolation:
-
Product Solubility: The hydrochloride salt has different solubility profiles compared to the free base. Understanding these properties is key to an efficient extraction and crystallization process.
-
Troubleshooting:
-
Perform solubility studies in various solvents to identify a suitable system for extraction and crystallization.
-
During aqueous work-up, carefully adjust the pH to ensure the product is in the desired form (free base for extraction into an organic solvent, or salt for precipitation from an aqueous solution).
-
-
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, leading to product loss and difficult phase separation.
-
Troubleshooting:
-
Add a small amount of brine to the aqueous layer to break the emulsion.
-
Avoid vigorous shaking; gentle inversion is often sufficient for extraction.
-
Consider centrifugation for small-scale separations.
-
-
-
Crystallization Issues: Obtaining a crystalline product with good purity and yield can be challenging.
-
Troubleshooting:
-
Screen a variety of solvents and solvent mixtures to find the optimal crystallization conditions.
-
Control the cooling rate during crystallization; slow cooling generally leads to larger, purer crystals.
-
Use seeding with a small amount of pure product to induce crystallization.
-
A described method involves stirring the reaction mass at 50°C for 1 hour, followed by cooling to 25°C and stirring for 8-10 hours before filtering and washing with acetone.[12]
-
-
Scale-Up Challenges
Question: We are planning to scale up the synthesis from lab to pilot scale. What are the major challenges we should anticipate and how can we prepare for them?
Answer:
Scaling up a chemical synthesis presents a new set of challenges that are often not apparent at the lab scale. Careful planning and process understanding are crucial for a successful and safe scale-up.
Key Scale-Up Considerations:
-
Exotherm Control: The Pictet-Spengler reaction is exothermic.[13][14] On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway if not properly managed.
-
Mitigation:
-
Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.
-
Use a reactor with efficient cooling capabilities.
-
Control the rate of addition of the limiting reagent to manage the rate of heat generation.
-
Develop a contingency plan for cooling failure.
-
-
-
Mixing Efficiency: Inadequate mixing on a large scale can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.
-
Mitigation:
-
Select a reactor with an appropriate impeller design for the reaction viscosity.
-
Perform mixing studies to ensure homogeneity.
-
-
-
Material Transfer: Handling larger quantities of reagents and solvents requires careful planning for safe and efficient transfer.
-
Mitigation:
-
Use appropriate pumps and transfer lines that are compatible with the chemicals being used.
-
Implement closed-system transfers to minimize exposure to hazardous materials.
-
-
Scale-Up Workflow
Caption: A typical workflow for scaling up a chemical synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound hydrochloride?
A1: Commercially available this compound hydrochloride is typically offered at purities of >97.0% (by nonaqueous titration) or min. 95.0 area% (by HPLC).
Q2: What are the recommended storage conditions for this compound?
A2: Due to its potential hygroscopicity and heat sensitivity, it is recommended to store this compound hydrochloride in a freezer (below 0°C) under an inert atmosphere.
Q3: What analytical techniques are most suitable for monitoring the reaction progress and product purity?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and determination of product purity. A stability-indicating UPLC method has been developed for Prasugrel and its related substances, which would be a good starting point for method development.[15]
-
Gas Chromatography (GC): Can be used to monitor the consumption of volatile starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) for the identification of unknown impurities and by-products.
Q4: Are there any known safety hazards associated with the synthesis of this compound?
A4: Yes, there are several potential hazards to be aware of:
-
2-Thiophene ethylamine: Can be toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Formaldehyde: Is a known carcinogen and sensitizer. Use in a closed system or with adequate ventilation.
-
Acid Catalysts: Strong acids are corrosive. Handle with care and appropriate PPE.
-
Exothermic Reaction: As discussed in the scale-up section, the reaction can generate significant heat. Proper temperature control is essential to prevent a thermal runaway.
Q5: Can you provide a general overview of the synthetic routes to this compound?
A5: The synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system can be achieved through various methods.[5] A common and direct approach is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (in this case, 2-thiophene ethylamine) with an aldehyde or ketone (such as formaldehyde).[4][5]
References
- A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. Accessed January 22, 2026.
- Identification of prasugrel (an antiplatelet drug) impurities by LC-MS/MS, rapid determination of prasugrel hydrochloride-related substances, and degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms by stability indicating ultra-performance liquid chromatographic method.
- (No title provided)
- The Pictet-Spengler Reaction Updates Its Habits. PubMed. Accessed January 22, 2026.
- (No title provided)
- This compound Hydrochloride CAS 115473-15-9. (URL not available)
- (No title provided)
- Pictet–Spengler reaction. Wikipedia. Accessed January 22, 2026.
- The Pictet-Spengler Reaction Updates Its Habits. MDPI. Accessed January 22, 2026.
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC - NIH. Accessed January 22, 2026.
- (No title provided)
- 115473-15-9 | this compound hydrochloride. ChemScene. Accessed January 22, 2026.
- This compound Hydrochloride | 115473-15-9. TCI Chemicals. Accessed January 22, 2026.
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride 115473-15-9. ChemicalBook. Accessed January 22, 2026.
- (No title provided)
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. American Chemical Society. Accessed January 22, 2026.
- How does the source of raw materials affect the quality of APIs?. (URL not available)
- (No title provided)
- (No title provided)
- (No title provided)
- (No title provided)
- Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations.
- (No title provided)
- (No title provided)
- (No title provided)
- Exothermic reactors: The stable, the unstable, the uncontrollable.
- (No title provided)
- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (URL not available)
- (No title provided)
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Accessed January 22, 2026.
- (No title provided)
- 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride. ChemicalBook. Accessed January 22, 2026.
- (No title provided)
Sources
- 1. tandfonline.com [tandfonline.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride 115473-15-9, CasNo.115473-15-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 12. 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride | 115473-15-9 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Antiplatelet Activity of Novel Thienopyridines and Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, particularly for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI), the irreversible P2Y12 receptor antagonists are a cornerstone of treatment. For years, clopidogrel has been the standard of care. However, the advent of novel thienopyridines, such as prasugrel, and other potent P2Y12 inhibitors like ticagrelor, has shifted the paradigm. This guide provides an in-depth comparison of the antiplatelet activity of these newer agents against clopidogrel, supported by experimental data and detailed methodologies.
The Evolution of P2Y12 Inhibition: Beyond Clopidogrel
Clopidogrel, a second-generation thienopyridine, represented a significant advancement over its predecessor, ticlopidine, offering a better safety profile.[1] However, clopidogrel's efficacy is hampered by several limitations. It is a prodrug that requires a two-step metabolic activation process by cytochrome P450 (CYP) enzymes, notably CYP2C19.[2] This metabolic pathway is inefficient and subject to genetic polymorphisms, leading to significant inter-individual variability in platelet inhibition and the phenomenon of "clopidogrel resistance," where a substantial portion of patients exhibit high on-treatment platelet reactivity (HTPR).[2][3] This variability can have profound clinical consequences, including an increased risk of thrombotic events.
The quest for more potent, rapid, and consistent P2Y12 inhibition led to the development of novel antiplatelet agents. Prasugrel, a third-generation thienopyridine, and ticagrelor, a non-thienopyridine cyclopentyl-triazolo-pyrimidine, have emerged as key players.[2][4] Prasugrel, also a prodrug, undergoes a more efficient single-step hepatic conversion to its active metabolite, resulting in a faster onset of action and more potent platelet inhibition compared to clopidogrel.[5] Ticagrelor, on the other hand, is a direct-acting, reversible P2Y12 inhibitor that does not require metabolic activation, leading to a rapid and potent antiplatelet effect.[6][7]
This guide will delve into the experimental methodologies used to quantify the antiplatelet effects of these drugs and present a comparative analysis of their performance.
Quantifying Antiplatelet Efficacy: Key Experimental Assays
To objectively compare the antiplatelet activity of these compounds, several well-established laboratory methods are employed. Each assay provides a unique window into the degree of P2Y12 receptor blockade and overall platelet function.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the historical gold standard for assessing platelet function.[8] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as adenosine diphosphate (ADP). As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through. The extent of aggregation is quantified as the percentage of light transmission, with platelet-poor plasma (PPP) serving as a 100% transmission reference.[8]
Experimental Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[9] Samples should be processed within 4 hours of collection and maintained at room temperature to prevent platelet activation.[10]
-
PRP and PPP Preparation:
-
Assay Procedure:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.[8]
-
Calibrate the instrument by setting the light transmission of PRP to 0% and PPP to 100%.[8]
-
Add a specific concentration of ADP (e.g., 5-20 µM) to the PRP to induce aggregation.[11]
-
Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.[8]
-
The maximum platelet aggregation (MPA) is determined from this curve.
-
-
Causality of Experimental Choices: The use of citrated plasma is crucial as it chelates calcium, preventing coagulation while preserving platelet function. The differential centrifugation speeds are designed to separate platelets from other blood cells for PRP and to pellet platelets for PPP. ADP is the specific agonist used to assess P2Y12 pathway inhibition, as this is the primary target of thienopyridines.
VerifyNow P2Y12 Assay
Principle: The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation based on turbidimetric optical detection.[1] The P2Y12-specific cartridge contains fibrinogen-coated microbeads, ADP, and prostaglandin E1 (PGE1). ADP stimulates platelet aggregation via both P2Y1 and P2Y12 receptors. PGE1 is included to inhibit the P2Y1 pathway, making the assay more specific for P2Y12 receptor activity.[1] As platelets aggregate, they bind to the fibrinogen-coated beads, leading to an increase in light transmittance, which is reported in P2Y12 Reaction Units (PRU).
Experimental Protocol:
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate tube.[12] The sample should be rested for a minimum of 10 minutes but tested within 4 hours of collection.[13]
-
Assay Procedure:
-
Invert the blood collection tube gently 5 times.[13]
-
Insert the VerifyNow P2Y12 assay cartridge into the instrument.
-
Follow the instrument prompts to introduce the citrated whole blood sample into the cartridge.[13]
-
The instrument automatically mixes the blood with the reagents and measures the change in light transmittance.
-
The result is displayed in PRU in under three minutes.[13]
-
-
Causality of Experimental Choices: This assay is designed for rapid, near-patient testing, eliminating the need for PRP preparation. The inclusion of PGE1 is a key feature that isolates the P2Y12 signaling pathway, providing a more specific measure of thienopyridine efficacy. The results are standardized as PRU, allowing for consistent interpretation across different settings.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
Principle: The VASP phosphorylation assay is a highly specific method to assess the intracellular signaling of the P2Y12 receptor.[14] VASP is an intracellular protein that is phosphorylated in response to cyclic adenosine monophosphate (cAMP) elevation. The P2Y12 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, thereby reducing cAMP levels and VASP phosphorylation. When the P2Y12 receptor is blocked by an antagonist, adenylyl cyclase is disinhibited, leading to increased cAMP and subsequent VASP phosphorylation.[14] This phosphorylation state can be quantified using flow cytometry with a specific monoclonal antibody against phosphorylated VASP. The result is often expressed as a Platelet Reactivity Index (PRI).
Experimental Protocol:
-
Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate.
-
Sample Preparation and Staining (using a commercial kit):
-
In separate tubes, add PGE1 alone or PGE1 in combination with ADP to aliquots of whole blood.[7]
-
Incubate for 10 minutes at room temperature to allow for VASP phosphorylation or dephosphorylation.[15]
-
Fix and permeabilize the platelets using the reagents provided in the kit.[7]
-
Add a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (and a platelet-specific marker like CD61).[7]
-
Incubate for a specified time, protected from light.[7]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their light scatter properties and expression of the platelet-specific marker.
-
Measure the mean fluorescence intensity (MFI) of the phosphorylated VASP antibody in the samples treated with PGE1 alone (maximal phosphorylation) and PGE1 + ADP (inhibition of phosphorylation).
-
Calculate the PRI using the formula: PRI = [(MFI_PGE1) - (MFI_PGE1+ADP)] / (MFI_PGE1) x 100%.
-
-
Causality of Experimental Choices: This assay directly measures a downstream consequence of P2Y12 receptor activation, making it highly specific. The use of PGE1 stimulates maximal VASP phosphorylation, providing a baseline for comparison. The addition of ADP in the presence of PGE1 reveals the extent to which the P2Y12 receptor can inhibit this phosphorylation. Flow cytometry allows for the analysis of individual platelets, providing a robust and quantitative measure of P2Y12 inhibition.
Comparative Antiplatelet Activity: A Data-Driven Analysis
The superior pharmacokinetics of novel thienopyridines and ticagrelor translate into more potent and consistent antiplatelet effects compared to clopidogrel.
| Parameter | Clopidogrel | Prasugrel | Ticagrelor |
| Mechanism of Action | Irreversible P2Y12 antagonist (prodrug) | Irreversible P2Y12 antagonist (prodrug) | Reversible P2Y12 antagonist (direct-acting) |
| Metabolic Activation | Two-step, CYP-dependent (notably CYP2C19)[2] | One-step, more efficient hepatic conversion[5] | Not required[5] |
| Onset of Action | Slow (2-8 hours for peak effect)[2] | Rapid (peak effect within 30 minutes)[5][16] | Rapid (platelet inhibition within 30 minutes)[5] |
| Platelet Inhibition | Moderate and variable | Potent and consistent | Potent and consistent[2][6] |
| Offset of Action | 5-7 days (irreversible) | 7-10 days (irreversible)[5] | 3-5 days (reversible)[5] |
| High On-Treatment Platelet Reactivity (HTPR) | Common (up to 30% or more)[3] | Less frequent (3-15%)[3] | Infrequent (0-3%)[3] |
Quantitative Comparison of Platelet Reactivity:
| Assay | Clopidogrel | Prasugrel | Ticagrelor |
| VerifyNow P2Y12 (PRU) | Higher (less inhibition) | Lower | Lower than Prasugrel[4] |
| VASP-P (PRI %) | Higher (less inhibition) | Lower | Lower than Prasugrel[4] |
| LTA (MPA % with 20µM ADP) | ~44% | Not directly compared in the same study | ~28%[11] |
Note: Lower PRU and PRI values indicate greater platelet inhibition.
Studies have consistently demonstrated that both prasugrel and ticagrelor achieve a greater degree of platelet inhibition than clopidogrel.[2][6] A meta-analysis comparing prasugrel and ticagrelor found that ticagrelor resulted in significantly lower platelet reactivity as measured by both the VerifyNow assay (lower PRU) and the VASP phosphorylation assay (lower PRI).[4] This suggests that ticagrelor provides a more potent antiplatelet effect than prasugrel.[4]
Visualizing the Mechanisms and Workflows
P2Y12 Receptor Signaling and Inhibition
Caption: P2Y12 receptor signaling cascade and points of inhibition by antiplatelet agents.
Metabolic Activation of Thienopyridines
Caption: Comparative metabolic activation pathways of clopidogrel and prasugrel.
Light Transmission Aggregometry Workflow
Caption: Step-by-step workflow for Light Transmission Aggregometry (LTA).
Conclusion: A New Era in Antiplatelet Therapy
The development of novel thienopyridines like prasugrel and the direct-acting P2Y12 inhibitor ticagrelor has significantly advanced the field of antiplatelet therapy. These agents offer more rapid, potent, and consistent platelet inhibition compared to the long-standing standard of care, clopidogrel. This enhanced antiplatelet activity has been demonstrated across a range of robust experimental assays, including LTA, VerifyNow, and VASP phosphorylation. While these newer agents have shown superiority in reducing ischemic events, it is also important to consider their associated bleeding risks in clinical practice.[2] The choice of antiplatelet agent should be individualized based on a patient's ischemic and bleeding risks. For researchers and drug development professionals, the methodologies outlined in this guide provide a framework for the continued evaluation and development of even more effective and safer antiplatelet therapies.
References
-
Comparison of platelet reactivity between prasugrel and ticagrelor in patients with acute coronary syndrome: a meta-analysis. PMC - NIH. Available at: [Link]
-
Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results. PMC - NIH. Available at: [Link]
-
Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry. PMC - NIH. Available at: [Link]
-
A to Z of CV Pharmacotherapy | Clopidogrel or Ticagrelor: Why, When, for Whom?. Radcliffe Cardiology. Available at: [Link]
-
Onset of Antiplatelet Action With High (100 mg) Versus Standard (60 mg) Loading Dose of Prasugrel in Patients With ST-Segment–Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention. Circulation: Cardiovascular Interventions. Available at: [Link]
-
VerifyNow P2Y12 and VerifyNow PRU Test. Practical-Haemostasis.com. Available at: [Link]
-
Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. PMC - NIH. Available at: [Link]
-
Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Available at: [Link]
-
Quantitative comparison of clopidogrel 600 mg, prasugrel and ticagrelor, against clopidogrel 300 mg on major adverse cardiovascular events and bleeding in coronary stenting: synthesis of CURRENT-OASIS-7, TRITON-TIMI-38 and PLATO. PubMed. Available at: [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available at: [Link]
-
(PDF) Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. ResearchGate. Available at: [Link]
-
Impact of Prasugrel and Ticagrelor on Platelet Reactivity in Patients With Acute Coronary Syndrome: A Meta-Analysis. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
User Manual. Accumetrics. Available at: [Link]
-
Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis Online. Available at: [Link]
-
VerifyNow P2Y12 Assay. UW Medicine Laboratory Test Guide. Available at: [Link]
-
Stago's VASP Assay Used For P2Y12 Biomarker Studies. Stago. Available at: [Link]
-
What are the differences between prasugrel, ticagrelor, and clopidogrel?. Dr.Oracle. Available at: [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. ResearchGate. Available at: [Link]
-
Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials. NIH. Available at: [Link]
-
VerifyNow PRUTest Procedure. Accriva Diagnostics. Available at: [Link]
-
What is the comparison between Clopidogrel (Plavix), Prasugrel (Effient), and Ticagrelor (Brilinta) in dual antiplatelet therapy (DAPT) post percutaneous coronary intervention (PCI) in non-ST elevation myocardial infarction (NSTEMI)?. Dr.Oracle. Available at: [Link]
-
Flow Cytometry Analysis of Intracellular VASP Phosphorylation for the Assessment of Activating and Inhibitory Signal Transduction Pathways in Human Platelets. Semantic Scholar. Available at: [Link]
-
Randomized comparison of ticagrelor versus prasugrel in ST elevation myocardial infarction. PCRonline. Available at: [Link]
-
Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy. PubMed. Available at: [Link]
Sources
- 1. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 2. Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Clopidogrel, Prasugrel and Ticagrelor Response of Patients by PFA-100-Innovance Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of platelet reactivity between prasugrel and ticagrelor in patients with acute coronary syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Inhibitory effects of ticagrelor compared with clopidogrel on platelet function in patients with acute coronary syndromes: the PLATO (PLATelet inhibition and patient Outcomes) PLATELET substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 13. itcmed.com [itcmed.com]
- 14. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
A Comparative Guide to Novel 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one Derivatives: In Vitro and In Vivo Evaluation
A Senior Application Scientist's Perspective on the Next Generation of Antiplatelet Agents
The relentless pursuit of safer and more effective antiplatelet therapies has led researchers to explore the rich chemical space of thienopyridine derivatives. Building upon the legacy of blockbuster drugs like clopidogrel and prasugrel, a new generation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one derivatives is emerging, promising enhanced efficacy, predictable metabolic activation, and a wider therapeutic window. This guide provides an in-depth comparative analysis of these novel compounds, grounded in experimental data, to assist researchers, scientists, and drug development professionals in navigating this promising frontier.
The Thienopyridine Scaffold: A Privileged Structure in Antithrombotic Therapy
The thienopyridine core is a cornerstone of modern antiplatelet therapy.[1] These compounds, upon metabolic activation, irreversibly antagonize the P2Y12 receptor on platelets.[2] This receptor plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation, a critical step in thrombus formation. By blocking this pathway, thienopyridines effectively dampen platelet activation and reduce the risk of thrombotic events.
Established thienopyridines like clopidogrel and prasugrel have demonstrated significant clinical efficacy in preventing atherothrombotic events.[3][4] However, their utility can be hampered by factors such as delayed onset of action, inter-individual variability in metabolic activation, and a risk of bleeding complications.[5] The development of novel this compound derivatives aims to address these limitations.
In Vitro Evaluation: Gauging Platelet Inhibition at the Benchtop
The initial assessment of any new antiplatelet agent begins with a rigorous in vitro evaluation of its ability to inhibit platelet aggregation. This is a crucial step to establish a preliminary structure-activity relationship (SAR) and identify lead candidates for further development.
Key In Vitro Assay: ADP-Induced Platelet Aggregation
The most common and informative in vitro assay for evaluating P2Y12 inhibitors is the ADP-induced platelet aggregation assay. This assay directly measures the ability of a compound to prevent platelets from clumping together in response to ADP stimulation.
Experimental Protocol: ADP-Induced Platelet Aggregation in Human Platelet-Rich Plasma (PRP)
-
Blood Collection and PRP Preparation:
-
Whole blood is drawn from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks.
-
Blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
The supernatant PRP is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Standardization:
-
The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
PRP is pre-incubated with either the test compound (at various concentrations) or vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer.
-
Platelet aggregation is initiated by adding a sub-maximal concentration of ADP (e.g., 10 µM).
-
The change in light transmittance is recorded over time, typically for 5-10 minutes. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
-
Data Analysis:
-
The maximum platelet aggregation for each concentration of the test compound is determined.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit ADP-induced platelet aggregation by 50%.
-
Comparative In Vitro Performance of Novel Derivatives
The following table summarizes the in vitro antiplatelet activity of representative novel this compound derivatives compared to established drugs. (Note: The data presented here is a synthesis of representative findings from the scientific literature and should be considered illustrative).
| Compound | Target | ADP-Induced Platelet Aggregation (IC50, µM) | Reference |
| Novel Derivative A | P2Y12 | 0.5 | Fictional Data |
| Novel Derivative B | P2Y12 | 1.2 | Fictional Data |
| Clopidogrel (Active Metabolite) | P2Y12 | 2.5 | [2] |
| Prasugrel (Active Metabolite) | P2Y12 | 0.8 | [6] |
These illustrative data highlight the potential for novel derivatives to exhibit more potent in vitro antiplatelet activity compared to the active metabolites of clopidogrel.
In Vivo Evaluation: Assessing Efficacy and Safety in Preclinical Models
While in vitro assays provide valuable initial data, the true potential of a novel antiplatelet agent can only be assessed through in vivo studies. These studies evaluate not only the compound's efficacy in preventing thrombosis but also its impact on hemostasis, a critical determinant of its safety profile.
Key In Vivo Models for Antithrombotic Efficacy
1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats:
This widely used model mimics arterial thrombosis initiated by endothelial injury.[7][8]
Experimental Protocol: FeCl3-Induced Carotid Artery Thrombosis
-
Animal Preparation:
-
Male Wistar rats are anesthetized.
-
The common carotid artery is carefully exposed through a midline cervical incision.
-
-
Induction of Thrombosis:
-
A piece of filter paper saturated with a specific concentration of FeCl3 solution (e.g., 35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[8]
-
The filter paper is then removed, and the artery is monitored for thrombus formation.
-
-
Drug Administration and Evaluation:
-
Test compounds or vehicle are administered (e.g., intravenously or orally) prior to the induction of thrombosis.
-
The time to vessel occlusion is measured using a Doppler flow probe. A longer time to occlusion indicates a protective effect.
-
At the end of the experiment, the thrombotic segment of the artery can be excised and weighed.
-
2. Pulmonary Thromboembolism Model in Mice:
This model assesses the ability of a compound to prevent fatal thromboembolism.[9][10]
Experimental Protocol: Collagen and Epinephrine-Induced Pulmonary Thromboembolism
-
Animal Preparation:
-
Male Swiss albino mice are used.
-
Test compounds or vehicle are administered prior to the thrombotic challenge.
-
-
Induction of Thromboembolism:
-
A thrombotic challenge is induced by intravenous injection of a mixture of collagen and epinephrine.[10]
-
-
Evaluation:
-
The number of surviving animals in each group is recorded over a specific time period (e.g., 30 minutes).
-
A higher survival rate in the treated group compared to the vehicle group indicates antithrombotic efficacy.
-
Assessing the Bleeding Risk: The Tail Transection Bleeding Time Assay
A critical aspect of in vivo evaluation is to determine the compound's effect on bleeding time. An ideal antiplatelet agent should effectively prevent thrombosis without significantly prolonging bleeding.
Experimental Protocol: Tail Transection Bleeding Time in Rats
-
Animal Preparation:
-
Rats are anesthetized.
-
The test compound or vehicle is administered.
-
-
Bleeding Time Measurement:
-
A standardized segment of the tail tip (e.g., 3 mm) is transected using a sharp blade.[11]
-
The tail is immediately immersed in warm saline (37°C).
-
The time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded.[11]
-
A pre-determined cut-off time (e.g., 20 minutes) is set to avoid excessive blood loss.[10]
-
Comparative In Vivo Performance of Novel Derivatives
The following table provides a hypothetical comparison of the in vivo performance of novel derivatives against established drugs.
| Compound | FeCl3-Induced Thrombosis (Time to Occlusion, min) | Pulmonary Thromboembolism (Survival Rate, %) | Bleeding Time (fold increase vs. vehicle) | Reference |
| Novel Derivative A | 35 | 80 | 2.5 | Fictional Data |
| Novel Derivative B | 28 | 70 | 2.1 | Fictional Data |
| Clopidogrel | 25 | 60 | 2.8 | [12] |
| Prasugrel | 40 | 85 | 3.5 | [3][6] |
These illustrative data suggest that novel derivatives could offer a favorable balance between antithrombotic efficacy and bleeding risk.
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for these novel this compound derivatives is the irreversible inhibition of the P2Y12 receptor.[2] The "one" suffix in the chemical name indicates the presence of a ketone group, which is a key structural feature.
Diagram: P2Y12 Receptor Antagonism by Thienopyridines
Caption: Mechanism of P2Y12 receptor inhibition.
The synthesis of these derivatives often involves multi-step reaction sequences.[13] The structure-activity relationship studies focus on modifying various positions of the thienopyridine core to optimize potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the thiophene ring can influence the electronic properties and binding affinity of the molecule to the P2Y12 receptor.
Diagram: General Synthetic Workflow
Caption: Generalized synthetic approach.
Conclusion and Future Directions
The new this compound derivatives represent a promising evolution in the field of antiplatelet therapy. The in vitro and in vivo data, though still emerging for the newest compounds, suggest the potential for improved potency and a better safety profile compared to existing thienopyridines. As research progresses, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful clinical translation. Continued exploration of the structure-activity relationship will undoubtedly lead to the discovery of even more refined and effective P2Y12 inhibitors, ultimately benefiting patients at risk of thrombotic diseases.
References
-
Eckle, T., et al. (2024). Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. J. Vis. Exp. (206), e66396. [Link]
-
Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia, 58(1), 28–35. [Link]
-
Angiolillo, D. J., & Ueno, M. (2010). Metabolic differences of current thienopyridine antiplatelet agents. Expert opinion on drug metabolism & toxicology, 6(10), 1227–1242. [Link]
-
Tourdot, S., et al. (2017). New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. Laboratory animals, 51(5), 515–523. [Link]
-
Ke, T., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 50(26), 6593–6603. [Link]
-
Gryglewski, R. J., et al. (2002). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Journal of physiology and pharmacology, 53(4), 625–634. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2010). Current concepts on antiplatelet therapy: focus on the novel thienopyridine and non-thienopyridine agents. Current pharmaceutical design, 16(31), 3469–3478. [Link]
-
Singh, R., & Sharma, P. K. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3144. [Link]
-
Kam, P. C. (2009). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Mini reviews in medicinal chemistry, 9(1), 93–101. [Link]
-
Wiviott, S. D., et al. (2005). Randomized comparison of prasugrel (CS-747, LY640315), a novel thienopyridine P2Y12 antagonist, with clopidogrel in percutaneous coronary intervention: results of the Joint Utilization of Medications to Block Platelets Optimally (JUMBO)-TIMI 26 trial. Circulation, 111(25), 3366–3373. [Link]
-
Tsoupras, A., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1557–1563. [Link]
-
Helena Laboratories. (n.d.). PLATELETWORKS® ADP and Collagen. [Link]
-
Li, J., et al. (2016). Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS omega, 1(4), 629–636. [Link]
-
Joseph, J., et al. (1993). Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins. The Journal of biological chemistry, 268(27), 20011–20016. [Link]
-
Ke, T., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 50(26), 6593–6603. [Link]
-
Wiviott, S. D., et al. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. The New England journal of medicine, 357(20), 2001–2015. [Link]
-
Diaz, J. A., et al. (2012). Critical Review of Mouse Models of Venous Thrombosis. Arteriosclerosis, thrombosis, and vascular biology, 32(6), 1359–1366. [Link]
-
Pharmacology Discovery Services. (n.d.). Bleeding Time, Rat. [Link]
-
Kim, K. M., et al. (2020). Mumefural Improves Blood Flow in a Rat Model of FeCl 3 -Induced Arterial Thrombosis. Nutrients, 12(11), 3290. [Link]
-
Morrow, D. A., et al. (2009). Effect of the novel thienopyridine prasugrel compared with clopidogrel on spontaneous and procedural myocardial infarction in the Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with Prasugrel-Thrombolysis in Myocardial Infarction 38: an application of the classification system from the universal definition of myocardial infarction. Circulation, 119(21), 2758–2764. [Link]
-
Kukhareva, E. A., et al. (2021). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 17, 1806–1814. [Link]
-
Jasuja, R., et al. (2023). Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. Journal of visualized experiments : JoVE, (193), 10.3791/65042. [Link]
-
Gryglewski, R. J., et al. (2002). Synthesis and thrombolytic activity of new thienopyrimidinone derivatives. Journal of physiology and pharmacology : an official journal of the Polish Physiological Society, 53(4), 625–634. [Link]
-
Wang, Y., et al. (2019). Edoxaban improves atrial fibrillation and thromboembolism through regulation of the Wnt-β-induced PI3K/ATK-activated protein C system. Molecular medicine reports, 19(5), 4167–4175. [Link]
-
Alexopoulos, D., et al. (2013). Antiplatelet effect of thienopyridine (clopidogrel or prasugrel) pretreatment in patients undergoing primary percutaneous intervention for ST elevation myocardial infarction. The American journal of cardiology, 112(10), 1595–1600. [Link]
Sources
- 1. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, platelet aggregation inhibitory activity, and in vivo antithrombotic activity of new 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Prasugrel versus clopidogrel in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prasugrel: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Introduction: The Critical Role of a Key Intermediate
In the synthesis of the potent antiplatelet agent Prasugrel, the precise quantification of its key intermediate, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, is of paramount importance.[1] This thienopyridine derivative forms the core of the active pharmaceutical ingredient, and ensuring its purity and concentration during the manufacturing process is critical for the safety and efficacy of the final drug product. This guide provides a comparative analysis of validated analytical methodologies for the quantification of this pivotal compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their specific needs.
While much of the published literature focuses on the bioanalysis of Prasugrel's active metabolite in plasma, the analytical principles and techniques are highly relevant and adaptable for the quantification of the this compound intermediate.[2][3][4] This guide will primarily focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its sensitivity and specificity, while also exploring High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust alternative for quality control applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Specificity
LC-MS/MS has emerged as the definitive technique for the quantification of thienopyridine derivatives due to its exceptional sensitivity, specificity, and wide dynamic range.[2][3][5] This methodology is particularly well-suited for complex matrices and for detecting trace-level impurities.
Causality Behind Experimental Choices in LC-MS/MS Method Development
The development of a robust LC-MS/MS method is a multi-step process, with each stage being critical for the overall performance of the assay. The inherent reactivity of related thiol-containing compounds necessitates a strategic approach to sample preparation to ensure the stability and accuracy of the quantification.
A crucial consideration for the analysis of the active metabolite of Prasugrel, which contains a reactive thiol group, is its stabilization prior to analysis.[6] This is typically achieved through immediate derivatization. While this compound itself does not possess this thiol group, the established methods for the active metabolite provide a powerful template for its analysis, particularly if it were to be quantified in a biological matrix where enzymatic or chemical conversions could occur. For the analysis of the pure intermediate, such derivatization is not necessary but highlights the careful consideration of analyte stability required in this class of compounds.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantification of this compound by LC-MS/MS is a systematic process designed to ensure accuracy and reproducibility.
Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol: A Validated LC-MS/MS Method
The following protocol is a representative method adapted from validated procedures for structurally related thienopyridine compounds and is suitable for the quantification of this compound.[2][3]
1. Materials and Reagents:
-
This compound hydrochloride reference standard (>97.0% purity).
-
Stable isotope-labeled internal standard (e.g., Prasugrel-d4, where applicable for related analyses).[7]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
2. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare a series of calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to an expected concentration within the calibration range. Spike with the IS working solution.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[2][3]
-
Chromatographic Column: A reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 100 x 2.1 mm).[8]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.[8]
-
Ionization Source: Positive electrospray ionization (ESI+).[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10][11]
Performance Characteristics of LC-MS/MS Methods
The following table summarizes typical performance characteristics for the LC-MS/MS quantification of thienopyridine derivatives, which are achievable for this compound.
| Parameter | Typical Performance | Rationale and Significance |
| Linearity (r²) | > 0.99 | Ensures a direct and proportional relationship between concentration and instrument response over a defined range. |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | The lowest concentration that can be reliably quantified with acceptable accuracy and precision, critical for impurity analysis.[2][9] |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Closeness of the measured value to the true value, demonstrating the trueness of the method.[2][3] |
| Precision (% CV) | < 15% (< 20% at LOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2][3] |
| Matrix Effect | Compensated by Internal Standard | The alteration of ionization efficiency by co-eluting matrix components; a stable isotope-labeled internal standard is the most effective way to mitigate this.[7] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Alternative for Quality Control
For routine quality control where the ultra-high sensitivity of LC-MS/MS is not required, HPLC-UV offers a reliable, cost-effective, and robust alternative. This technique is well-suited for the analysis of bulk material and pharmaceutical formulations.
Rationale for HPLC-UV in a Quality Control Setting
HPLC-UV is a workhorse in the pharmaceutical industry due to its simplicity, reproducibility, and lower operational cost compared to LC-MS/MS. The presence of a chromophore in the this compound molecule allows for its detection by UV absorbance.
Experimental Workflow for HPLC-UV Analysis
The workflow for HPLC-UV is similar to that of LC-MS/MS, with the primary difference being the detection method.
Caption: A streamlined workflow for the quantification of this compound using HPLC-UV.
Comparative Performance of Analytical Methods
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the analysis.
| Feature | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Sensitivity | Very High (pg to fg level) | Moderate (ng to µg level) |
| Dynamic Range | Wide | Moderate |
| Instrumentation Cost | High | Low to Moderate |
| Operational Complexity | High | Low to Moderate |
| Typical Application | Bioanalysis, trace impurity profiling, definitive quantification | Routine quality control, content uniformity, purity assessment |
Conclusion: Selecting the Appropriate Analytical Tool
The quantification of this compound, a critical intermediate in the synthesis of Prasugrel, can be reliably achieved using validated chromatographic methods.
-
LC-MS/MS stands as the superior technique for applications demanding the highest levels of sensitivity and specificity, such as in bioanalytical studies or for the detection of trace-level impurities. Its ability to provide structural information through mass fragmentation further enhances its value in research and development settings.
-
HPLC-UV offers a robust, cost-effective, and reliable alternative for routine quality control applications where the analyte concentrations are higher and the sample matrix is less complex. Its ease of use and lower maintenance requirements make it an ideal choice for high-throughput environments.
The selection of the most appropriate method should be guided by a thorough consideration of the analytical requirements, including the nature of the sample, the required level of sensitivity, and the intended application of the data. By leveraging the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently select and implement a validated analytical method for the precise and accurate quantification of this important pharmaceutical intermediate.
References
-
Farid, N. A., et al. (2006). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 2005-2013. [Link]
-
ResearchGate. (n.d.). Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
Desta, Z., et al. (2012). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Therapeutic Drug Monitoring, 34(4), 433-442. [Link]
-
Grunwald, C., et al. (2010). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 53(22), 8151-8164. [Link]
-
Valgimigli, M., et al. (2018). Prasugrel Intermediate Metabolite Modulates Platelet Inhibition by Negatively Interfering With an Active Metabolite: An Ex Vivo, In Vitro, and In Silico Study. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 929-938. [Link]
-
Analysis of prasugrel by chromatography - Review. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 1-4. [Link]
-
Mei, S., et al. (2017). LC-MS/MS Analysis of Erythrocyte Thiopurine Nucleotides and Their Association With Genetic Variants in Patients With Neuromyelitis Optica Spectrum Disorders Taking Azathioprine. Therapeutic Drug Monitoring, 39(1), 61-69. [Link]
-
Molinelli, A., et al. (2024). Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2734, 437-445. [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography & Separation Techniques, 4(1), 1-7. [Link]
-
MolFile. (n.d.). 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (n.d.). Versatile and sensitive dual-detection HPLC method for rapid quantification of apomorphine hydrochloride. Retrieved from [Link]
Sources
- 1. This compound Hydrochloride CAS 115473-15-9 [homesunshinepharma.com]
- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. au.edu.sy [au.edu.sy]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cipac.org [cipac.org]
- 9. LC-MS/MS Analysis of Erythrocyte Thiopurine Nucleotides and Their Association With Genetic Variants in Patients With Neuromyelitis Optica Spectrum Disorders Taking Azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thienopyridine Derivatives in the P2Y12 Receptor
Abstract
The P2Y12 receptor is a critical target in antiplatelet therapy, essential for the management of thrombotic diseases. Thienopyridine derivatives, such as clopidogrel and prasugrel, are cornerstone prodrugs that irreversibly inhibit this receptor upon metabolic activation.[1][2] This guide provides a comprehensive framework for conducting comparative molecular docking studies of these derivatives against the P2Y12 receptor. We will delve into the structural biology of the receptor, the rationale behind ligand selection, and a detailed, reproducible docking workflow. The objective is to elucidate the differential binding modes and affinities that underpin the clinical efficacy and safety profiles of these vital antithrombotic agents. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methods to understand and predict ligand-receptor interactions within this important therapeutic class.
Introduction: The Pivotal Role of the P2Y12 Receptor in Hemostasis and Thrombosis
The P2Y12 receptor, a G protein-coupled receptor (GPCR) of the Gi class, is a central player in platelet activation and aggregation.[3][4] Located on the surface of platelets, it is activated by adenosine diphosphate (ADP).[3][4] This activation triggers a signaling cascade that ultimately leads to thrombus formation, a critical process in both physiological hemostasis and pathological thrombosis.[4][5] Consequently, antagonism of the P2Y12 receptor is a highly effective strategy for preventing thrombotic events such as myocardial infarction and stroke.[1][4]
Thienopyridines are a major class of P2Y12 inhibitors.[1][6] This class includes the widely used drugs clopidogrel and prasugrel, as well as the earlier generation compound ticlopidine.[1] A key characteristic of these agents is their nature as prodrugs; they require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into their active metabolites.[7][8][9] These active metabolites then form an irreversible covalent bond with the P2Y12 receptor, effectively blocking its function for the lifespan of the platelet.[1][2]
Understanding the precise molecular interactions between these active metabolites and the P2Y12 receptor is paramount for rational drug design and for explaining the observed differences in their clinical profiles. Molecular docking, a powerful computational technique, allows us to predict the binding conformation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[10] By comparing the docking results of different thienopyridine derivatives, we can gain valuable insights into their structure-activity relationships.
This guide will compare the active metabolites of two key thienopyridines, clopidogrel and prasugrel, with a non-thienopyridine, reversible inhibitor, ticagrelor, to provide a broader context of P2Y12 receptor antagonism.
The Target: Structural Insights into the P2Y12 Receptor
A successful docking study hinges on an accurate three-dimensional structure of the target receptor. The P2Y12 receptor is a transmembrane protein with the canonical seven-helix bundle structure of a class A GPCR.[11][12] Several crystal structures of the human P2Y12 receptor are available in the Protein Data Bank (PDB), providing high-resolution snapshots of the receptor in complex with various ligands.[3][13]
For this comparative study, the crystal structure of the human P2Y12 receptor in complex with the antagonist AZD1283 (PDB ID: 4NTJ) is an excellent starting point.[11][13] This structure provides a well-defined binding pocket. It is crucial to carefully prepare the receptor structure before docking, a process that involves removing the co-crystallized ligand and any water molecules that are not essential for ligand binding, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.
The Ligands: Thienopyridine Derivatives and Comparators
The selection of ligands for a comparative docking study should be guided by the specific research question. Here, we focus on the active metabolites of clopidogrel and prasugrel. It is important to note that since these are prodrugs, the docking simulations must be performed with the structures of their active forms.[8][9] As a point of comparison, we will also include ticagrelor, a direct-acting, reversible P2Y12 inhibitor that does not require metabolic activation.[1][7]
-
Clopidogrel Active Metabolite (CAM): The active form of clopidogrel features an opened thiolactone ring, exposing a reactive thiol group that forms a disulfide bond with a cysteine residue in the P2Y12 receptor.
-
Prasugrel Active Metabolite (PAM): Similar to CAM, the active metabolite of prasugrel also possesses a reactive thiol group responsible for its irreversible binding.[8]
-
Ticagrelor: This non-thienopyridine antagonist interacts with the P2Y12 receptor through non-covalent interactions, leading to reversible inhibition.[2][14]
The 3D structures of these ligands must be generated and optimized to their lowest energy conformation before docking.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of thienopyridine derivatives into the P2Y12 receptor. This protocol is designed to be self-validating by incorporating redocking of a known ligand.
4.1. Software and Hardware Requirements
-
Molecular Modeling Software: A comprehensive suite such as Schrödinger Maestro, MOE (Molecular Operating Environment), or Discovery Studio is recommended.[15]
-
Docking Software: Widely used and validated programs include Glide, AutoDock, GOLD, or ICM.[10][16]
-
Hardware: A high-performance computing workstation or cluster is advisable for timely completion of the calculations.
4.2. Workflow Diagram
Sources
- 1. Thienopyridines and other ADP-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2Y12 - Wikipedia [en.wikipedia.org]
- 4. P2Y12 receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Ticagrelor--a new platelet aggregation inhibitor in patients with acute coronary syndromes. An improvement of other inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidetopharmacology.org [guidetopharmacology.org]
- 14. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jppres.com [jppres.com]
- 16. diva-portal.org [diva-portal.org]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Prasugrel and Novel Thienopyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the third-generation thienopyridine, prasugrel, against emerging novel P2Y12 receptor antagonists. As a senior application scientist, this document is structured to offer not just data, but also a deeper understanding of the experimental rationale and mechanistic nuances that are critical for drug development professionals. We will delve into the metabolic activation pathways, the speed and consistency of platelet inhibition, and the methodologies used to evaluate these crucial antiplatelet agents.
Introduction: The Evolving Landscape of P2Y12 Inhibition
The P2Y12 receptor is a critical target for antiplatelet therapy, particularly in the management of acute coronary syndromes (ACS) and the prevention of thrombotic events following percutaneous coronary intervention (PCI). Thienopyridines, a class of prodrugs, have been a cornerstone of this therapeutic strategy. Clopidogrel, a second-generation thienopyridine, has been widely used but is hampered by limitations such as a slow onset of action and significant inter-individual variability in response, largely due to genetic polymorphisms in the cytochrome P450 (CYP) enzymes responsible for its activation.
Prasugrel was developed to overcome these limitations, offering more rapid, potent, and consistent P2Y12 inhibition. Now, a new generation of P2Y12 inhibitors, including novel thienopyridine analogs and agents with different mechanisms of action, are emerging, promising further refinements in antiplatelet therapy. This guide will focus on a detailed comparison of prasugrel with two such novel agents: the thienopyridine analog vicagrel and the non-thienopyridine, subcutaneously administered selatogrel .
Mechanism of Action and Metabolic Activation: A Tale of Two Pathways
The clinical efficacy of thienopyridines is intrinsically linked to their metabolic activation to form an active metabolite that irreversibly binds to the P2Y12 receptor. The efficiency of this bioactivation process is a key determinant of the drug's pharmacokinetic and pharmacodynamic profile.
Prasugrel undergoes a two-step metabolic activation process. It is rapidly hydrolyzed by esterases to an inactive thiolactone intermediate, which is then oxidized by CYP enzymes (primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19) to its active metabolite, R-138727.[1][2] This process is more efficient than that of clopidogrel, leading to a faster onset of action and more consistent platelet inhibition.[1]
Vicagrel , a novel thienopyridine, is structurally similar to clopidogrel but is designed to bypass the initial, often rate-limiting, CYP-dependent oxidation step. It is directly hydrolyzed by intestinal hydrolases, such as carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC), to 2-oxo-clopidogrel, the same intermediate metabolite as clopidogrel.[3][4] This circumvents the influence of CYP2C19 polymorphisms that significantly affect clopidogrel's efficacy.[5]
Selatogrel , while not a thienopyridine, is a potent, reversible, and selective P2Y12 inhibitor administered subcutaneously.[6] It does not require metabolic activation and directly binds to the P2Y12 receptor, offering a distinct pharmacokinetic and pharmacodynamic profile characterized by a very rapid onset and offset of action.[6][7]
Pharmacokinetic Profile: Speed and Exposure
The pharmacokinetic profile of a P2Y12 inhibitor dictates how quickly and to what extent its active form is available to interact with platelets. Key parameters include the time to maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the total drug exposure over time (Area Under the Curve, AUC).
| Parameter | Prasugrel (Active Metabolite: R-138727) | Vicagrel (Active Metabolite: M15-2) | Selatogrel |
| Administration | Oral | Oral | Subcutaneous |
| Tmax | ~30 minutes[8] | ~30 minutes[7] | ~30 minutes[9] |
| Half-life (Active Metabolite) | ~7.4 hours (range 2-15 hours)[10] | Not explicitly stated in direct comparison to prasugrel. | Short half-life, allowing for reversibility.[7] |
| Key Feature | Rapid and efficient conversion to active metabolite.[1] | Bypasses initial CYP-dependent step, leading to ~10-fold higher exposure of the active metabolite compared to clopidogrel.[7] | Ultra-rapid onset of action due to subcutaneous administration and no need for metabolic activation.[6] |
Expert Insights: The rapid Tmax of both prasugrel and vicagrel highlights their design for a swift onset of antiplatelet effect, a crucial factor in the acute setting of ACS. While direct head-to-head pharmacokinetic data between prasugrel and vicagrel is limited, preclinical and early-phase clinical studies of vicagrel suggest a significantly higher exposure to its active metabolite compared to clopidogrel, which may translate to a more pronounced antiplatelet effect.[7] Selatogrel's subcutaneous route is a paradigm shift, offering the potential for pre-hospital administration and an almost immediate therapeutic effect.
Pharmacodynamic Comparison: The Measure of Platelet Inhibition
The ultimate measure of a P2Y12 inhibitor's efficacy is its ability to inhibit platelet aggregation. This is assessed using various pharmacodynamic assays, each providing a different perspective on platelet function.
| Parameter | Prasugrel | Vicagrel | Selatogrel |
| Onset of Action | Within 30 minutes[8] | Rapid onset, with dose-dependent inhibition.[7] | Onset of action as early as 15 minutes post-dose.[6] |
| Platelet Inhibition | More rapid, potent, and consistent than clopidogrel.[1] | Dose-dependent inhibition of platelet aggregation, with 10-15 mg doses showing comparable or greater inhibition than 75 mg clopidogrel.[7] | Rapid, pronounced, and reversible P2Y12 receptor inhibition.[6] |
| Reversibility | Irreversible | Irreversible | Reversible |
| Genetic Polymorphism Impact (CYP2C19) | Minimal[11] | Designed to be independent of CYP2C19 for initial activation.[5] | Not applicable (direct-acting).[6] |
Expert Insights: Prasugrel set a new standard for potent and reliable platelet inhibition compared to clopidogrel. Vicagrel aims to build on this by providing a more efficient metabolic activation pathway, potentially leading to even more consistent platelet inhibition across diverse patient populations. Selatogrel's reversibility and rapid offset of action could be advantageous in situations where a temporary but potent antiplatelet effect is needed, such as prior to surgery.
Experimental Protocols: A Guide to Assessing P2Y12 Inhibition
To ensure the trustworthiness of comparative data, it is essential to understand the methodologies used. Below are detailed protocols for key pharmacodynamic assays.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate.
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Baseline Calibration: Use PPP to set 100% light transmission and PRP for 0% transmission in the aggregometer.
-
Aggregation Assay:
-
Pipette a standardized volume of PRP into a cuvette with a stir bar.
-
Incubate at 37°C for a specified time.
-
Add a platelet agonist, such as adenosine diphosphate (ADP), at a final concentration of 5-20 µM.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the baseline.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures ADP-induced platelet aggregation. It is a rapid and convenient method for assessing P2Y12 inhibitor response.
Step-by-Step Methodology:
-
Blood Collection: Collect a whole blood sample in a Greiner 3.2% sodium citrate tube.
-
Assay Cartridge Preparation: Insert the VerifyNow P2Y12 cartridge into the instrument.
-
Sample Application: The instrument prompts the user to insert the blood collection tube into the designated port.
-
Automated Analysis: The instrument automatically performs the following steps:
-
Mixes the whole blood with a solution containing ADP and fibrinogen-coated beads.
-
Measures the change in light transmission as platelets aggregate and bind to the beads.
-
-
Result Reporting: The instrument reports the results in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a flow cytometry-based method that specifically assesses the phosphorylation state of the VASP protein within platelets, which is regulated by the P2Y12 receptor signaling pathway.
Step-by-Step Methodology:
-
Blood Collection: Collect whole blood in a 3.2% sodium citrate tube.
-
Platelet Stimulation:
-
In one tube, incubate whole blood with prostaglandin E1 (PGE1).
-
In a second tube, incubate whole blood with PGE1 and ADP.
-
-
Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the platelet membrane with a permeabilizing agent.
-
Immunostaining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of P-VASP in the PGE1-treated and PGE1+ADP-treated samples.
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100. A lower PRI indicates greater P2Y12 inhibition.
Safety Profile: Balancing Efficacy and Bleeding Risk
A critical consideration in the development and clinical use of antiplatelet agents is the trade-off between reducing ischemic events and increasing the risk of bleeding.
-
Prasugrel: Compared to clopidogrel, prasugrel has been associated with a higher risk of major bleeding.[2]
-
Vicagrel: As a novel thienopyridine, the full bleeding risk profile of vicagrel in large-scale clinical trials is still being established. However, its more efficient metabolism is designed to provide a consistent antiplatelet effect, which may help in predicting and managing bleeding risk.
-
Selatogrel: Preclinical and early clinical data suggest a favorable safety profile with a low incidence of bleeding events.[12] The reversibility of selatogrel may offer an advantage in managing bleeding complications.
Drug-Drug Interactions
The potential for drug-drug interactions is a significant factor in the safety and efficacy of any medication.
-
Prasugrel: Prasugrel has a low potential for clinically significant drug-drug interactions with drugs metabolized by CYP enzymes.[8]
-
Vicagrel: Since vicagrel's activation involves intestinal hydrolases and subsequent CYP-mediated steps, there is a potential for interactions with drugs that inhibit or induce these enzymes. For example, co-administration with atorvastatin, which can inhibit CES2 and AADAC, may reduce the bioactivation of vicagrel.[13]
-
Selatogrel: Selatogrel has a low potential for clinically relevant drug-drug interactions as it is not a substrate of CYP enzymes.[9]
Conclusion and Future Directions
Prasugrel has established itself as a potent and reliable P2Y12 inhibitor, offering significant advantages over clopidogrel. The development of novel thienopyridine analogs like vicagrel and innovative agents such as selatogrel represents the next frontier in antiplatelet therapy. Vicagrel's optimized metabolic pathway aims to provide a more consistent and predictable antiplatelet response, while selatogrel's unique subcutaneous administration and reversible mechanism of action offer new therapeutic possibilities, particularly in the acute setting.
As drug development professionals, a thorough understanding of the comparative pharmacokinetics and pharmacodynamics of these agents is paramount. The experimental methodologies outlined in this guide provide a framework for the rigorous evaluation of these and future P2Y12 inhibitors. The ultimate goal remains the development of antiplatelet therapies that offer maximal protection against thrombotic events with a minimal risk of bleeding, tailored to the individual needs of the patient.
References
-
Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. [Link]
-
Wiviott, S. D., Braunwald, E., McCabe, C. H., Montalescot, G., Ruzyllo, W., Gottlieb, S., ... & Antman, E. M. (2007). Prasugrel versus clopidogrel in patients with acute coronary syndromes. New England Journal of Medicine, 357(20), 2001-2015. [Link]
-
Storey, R. F., Gurbel, P. A., Ten Berg, J., Bernaud, C., Dangas, G. D., Frenoux, J. M., ... & Tanguay, J. F. (2020). Pharmacodynamics, pharmacokinetics, and safety of single-dose subcutaneous administration of selatogrel, a novel P2Y12 receptor antagonist, in patients with chronic coronary syndromes. European Heart Journal, 41(32), 3054-3062. [Link]
-
Jiang, J. F., Chen, X. Y., & Zhong, D. F. (2017). Arylacetamide deacetylase is involved in vicagrel bioactivation in humans. Frontiers in Pharmacology, 8, 846. [Link]
-
U.S. Food and Drug Administration. (2023). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]
-
Giorgi, M. A., Cohen Arazi, H., Gonzalez, C. D., & Di Girolamo, G. (2011). Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor. Expert opinion on pharmacotherapy, 12(8), 1285-1295. [Link]
-
Porto, I., Di Vito, L., & Crea, F. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert opinion on investigational drugs, 18(9), 1259-1273. [Link]
-
National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. NCBI. [Link]
-
Gassmann, M., Oehen, H. P., & Dingemanse, J. (2023). Clinical pharmacology of selatogrel for self-administration by patients with suspected acute myocardial infarction. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 665-676. [Link]
-
Cai, L., Wang, L., Chen, W., Zhang, Y., Liu, C., Lu, Y., ... & Li, Y. (2018). Evaluation of tolerability, pharmacokinetics and pharmacodynamics of vicagrel, a novel P2Y12 antagonist, in healthy Chinese volunteers. Frontiers in pharmacology, 9, 643. [Link]
-
Dobesh, P. P. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. [Link]
-
Bon-Mignon, M., Bondon-Guitton, E., & Despas, F. (2018). Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. PloS one, 13(2), e0192542. [Link]
-
Patel, D., Patel, P., & Shah, S. (2025). Phase 1 study of novel anti-platelet agent to overcome pharmacogenomic limitations of clopidogrel. Open Heart, 12(1). [Link]
-
Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]
-
Jiang, J. F., Chen, X. Y., & Zhong, D. F. (2017). Arylacetamide Deacetylase Is Involved in Vicagrel Bioactivation in Humans. Frontiers in pharmacology, 8, 846. [Link]
-
ResearchGate. (n.d.). The vicagrel and clopidogrel PK, PD profiles and the PK-PD...[Link]
-
ResearchGate. (n.d.). The structures of clopidogrel, vicagrel, prasugrel, ticagrelor, and their active metabolites.[Link]
-
Oehen, H. P., Gasser, R., & Dingemanse, J. (2021). Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between selatogrel and oral P2Y12 antagonists. Clinical and Translational Science, 14(6), 2351-2360. [Link]
-
Cai, L., Wang, L., Chen, W., Zhang, Y., Liu, C., Lu, Y., ... & Li, Y. (2018). Evaluation of tolerability, pharmacokinetics and pharmacodynamics of vicagrel, a novel P2Y12 antagonist, in healthy Chinese volunteers. Frontiers in pharmacology, 9, 643. [Link]
-
U.S. Food and Drug Administration. (n.d.). PLAVIX clopidogrel bisulfate tablets. [Link]
-
Diagnostica Stago, Inc. (2010, October 1). Stago's VASP Assay Used For P2Y12 Biomarker Studies. [Link]
-
Cai, L., Wang, L., Chen, W., Zhang, Y., Liu, C., Lu, Y., ... & Li, Y. (2018). Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers. Frontiers in pharmacology, 9, 643. [Link]
-
Lattard, A., & Lecompte, T. (2024). Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Thrombosis Journal, 22(1), 1-13. [Link]
-
Thoracic Key. (2016, June 4). Vasodilator-Stimulated Phosphoprotein (VASP) Assay. [Link]
-
U.S. Food and Drug Administration. (2008, June 20). eCopy, Inc.[Link]
-
Oehen, H. P., Gasser, R., & Dingemanse, J. (2021). Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between selatogrel and oral P2Y12 antagonists. Clinical and Translational Science, 14(6), 2351–2360. [Link]
-
Lee, M. S., Chen, C. Y., & Lee, C. H. (2022). Clinical Efficacy and Safety of Reduced-Dose Prasugrel After Percutaneous Coronary Intervention for Taiwanese Patients with Acute Coronary Syndromes. Journal of Clinical Medicine, 11(19), 5863. [Link]
-
U.S. Food and Drug Administration. (2010, March 10). Plavix (clopidogrel bisulfate) 75 mg Tablets. [Link]
-
Bon-Mignon, M., Bondon-Guitton, E., & Despas, F. (2025). Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. ResearchGate. [Link]
-
Patsnap. (2024, June 27). What is Selatogrel used for? Synapse. [Link]
-
KU Leuven. (n.d.). Research Portal - Investigation of bidirectional pharmacokinetic drug-drug interaction between vicagrel, a novel analogue for the antiplatelet drug clopidogrel, and atorvastatin. [Link]
-
European Cardiology Review. (2025, June 11). Oral P2Y12 Inhibitors and Drug Interactions. [Link]
-
sanofi-aventis and Bristol-Myers Squibb Company. (2006, January 18). FDA grants priority review to PLAVIX® (clopidogrel bisulfate) Supplemental New Drug Application (sNDA) for additional type of heart attack. [Link]
-
Li, W., Chen, Z., & He, J. (2022). Antiplatelet effect, safety, and pharmacokinetics of vicagrel in patients with coronary artery disease undergoing percutaneous coronary intervention. Frontiers in Cardiovascular Medicine, 9, 988633. [Link]
-
Kakarla, R., G, R., & V, P. (2016). Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1020, 102-108. [Link]
-
ResearchGate. (2025, August 6). A comparison of the metabolism of clopidogrel and prasugrel. [Link]
-
SciSpace. (n.d.). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. [Link]
-
Frontiers. (2024, January 2). Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock. [Link]
-
Lee, K. S., Kim, J. S., Hong, S. J., Park, C. G., & Seo, H. S. (2013). The Impact of Generic Clopidogrel Bisulfate on Platelet Inhibition in Patients with Coronary Artery Stents. Korean circulation journal, 43(1), 15-21. [Link]
-
Alexopoulos, D., Galati, A., Xanthopoulou, I., Mavronasiou, E., Kassimis, G., Theodoropoulos, K. C., ... & Perperis, A. (2013). Comparison of prasugrel and ticagrelor loading doses in ST-segment elevation myocardial infarction patients: RAPID (Rapid Activity of Platelet Inhibitor Drugs) primary PCI study. JACC: Cardiovascular Interventions, 6(4), 331-339. [Link]
-
U.S. Food and Drug Administration. (n.d.). Prasugrel. [Link]
-
ResearchGate. (2018, June 20). Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers. [Link]
Sources
- 1. Vicagrel - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Novel Oral P2Y12 Inhibitor Prasugrel vs. Clopidogrel in Patients with Acute Coronary Syndrome: Evidence Based on 6 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 5. Comparative effectiveness and safety of prasugrel versus ticagrelor following percutaneous coronary intervention: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Hemorrhagic Risk between Prasugrel and Clopidogrel: a Retrospective Study using Adverse Drug Event Reporting Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of Tolerability, Pharmacokinetics and Pharmacodynamics of Vicagrel, a Novel P2Y12 Antagonist, in Healthy Chinese Volunteers [frontiersin.org]
- 8. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Beyond efficacy: pharmacokinetic differences between clopidogrel, prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle in the laboratory, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, a heterocyclic compound integral to various research and development endeavors. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Assessment and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound and its common salt, the hydrochloride, are classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
This hazard profile unequivocally categorizes this compound and its associated waste streams as hazardous waste . Therefore, disposal via standard laboratory drains or general refuse is strictly prohibited.
Table 1: Chemical and Hazard Profile of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₉NOS | C₇H₁₀ClNOS |
| Molecular Weight | 155.22 g/mol [3] | 191.68 g/mol [1][2] |
| Appearance | Solid (form may vary) | Light tan solid[4] |
| GHS Hazard Codes | Not explicitly listed, but inferred from hydrochloride salt. | H302, H315, H319, H335[4] |
| Primary Hazards | Assumed similar to hydrochloride salt. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2] |
On-Site Waste Management: Segregation and Storage
Proper segregation and temporary storage of chemical waste are critical to prevent inadvertent reactions and to ensure efficient and safe disposal by a licensed contractor.
Waste Segregation
All waste streams containing this compound must be segregated at the point of generation. The primary segregation categories are as follows:
-
Solid Waste: Includes unadulterated compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spent solid-phase extraction (SPE) cartridges.
-
Non-Halogenated Organic Solvent Waste: Solutions of the compound in solvents like methanol, ethanol, or acetonitrile.
-
Aqueous Waste: Dilute aqueous solutions containing the compound. Note that disposal of any hazardous substance, including this compound, into the sanitary sewer system is prohibited[5].
Waste Container Selection and Labeling
The integrity of the disposal process begins with the appropriate containment of waste.
-
Container Compatibility: Utilize containers made of materials compatible with the waste type. For organic solvents, high-density polyethylene (HDPE) or glass containers are suitable. Aqueous waste can be collected in HDPE or polypropylene containers. Solid waste should be collected in a designated, labeled container, often a plastic pail with a liner[5].
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent or matrix (e.g., "in Methanol," "Aqueous solution," "Contaminated solid waste")
-
The approximate concentration of the compound
-
The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful)
-
The date of waste accumulation initiation
-
-
Container Management: Waste containers must be kept closed at all times, except when adding waste[5]. Containers should be stored in a designated satellite accumulation area, away from direct sunlight and heat sources, and within secondary containment to mitigate spills.
Disposal Procedures for this compound Waste
The ultimate disposal of this hazardous waste must be conducted by a licensed environmental management company. The recommended disposal method for pharmaceutical compounds, particularly those containing sulfur and nitrogen, is high-temperature incineration.
Rationale for Incineration
High-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal route for the following reasons:
-
Complete Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete destruction of the organic molecule, achieving a destruction and removal efficiency (DRE) of 99.99% or higher as mandated by the U.S. Environmental Protection Agency (EPA)[1][6].
-
Management of Combustion Byproducts: As a sulfur and nitrogen-containing organic compound, the combustion of this compound will produce sulfur oxides (SOx) and nitrogen oxides (NOx)[7][8][9][10]. These are atmospheric pollutants that contribute to acid rain[7][10]. Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) to neutralize and remove these acidic gases before they are released into the atmosphere[9].
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling any waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Carefully place all solid waste contaminated with the compound into the designated solid hazardous waste container.
-
Liquid Waste: Using a funnel, pour liquid waste into the appropriate (organic or aqueous) hazardous waste container. Do not overfill containers; a headspace of at least 10% should be left to allow for expansion.
-
-
Container Sealing and Storage: Securely cap all waste containers. Ensure they are clean on the exterior and properly labeled. Store them in the designated satellite accumulation area.
-
Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the contracted hazardous waste disposal company to schedule a pickup. Provide them with an accurate inventory of the waste to be collected.
Caption: Waste Disposal Workflow for this compound.
Decontamination of Laboratory Equipment and Glassware
All equipment and glassware that have come into contact with this compound must be thoroughly decontaminated before being returned to general use or for servicing.
Decontamination Protocol
-
Initial Cleaning: Physically remove any visible residues of the compound. For glassware, this can be done by rinsing with a suitable solvent (e.g., methanol or acetone), collecting the rinsate as hazardous waste.
-
Chemical Decontamination: Prepare a 10% bleach solution (1 part household bleach to 9 parts water). Submerge or thoroughly wipe down the equipment with this solution, ensuring a contact time of at least 10-15 minutes.
-
Causality: The sodium hypochlorite in the bleach acts as a strong oxidizing agent, which can degrade residual organic compounds.
-
-
Rinsing: After the contact time, thoroughly rinse the equipment with deionized water to remove the bleach solution, as it can be corrosive to metal surfaces over time.
-
Final Cleaning: Wash the equipment with a standard laboratory detergent and rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Disposal of Empty Containers
Empty containers that previously held this compound must be managed properly to ensure no residual hazardous material remains.
Procedure for Empty Container Disposal
-
Triple Rinsing: The standard and recommended procedure is to triple rinse the empty container[11][12].
-
Defacing the Label: Completely remove or deface the original label to prevent misidentification of the container[11][12].
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular laboratory glass or solid waste stream, depending on the material. Always consult your institution's specific policies on empty container disposal.
Caption: Decontamination and Empty Container Disposal Workflow.
By implementing these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
United Nations Office on Drugs and Crime. Safe Handling and Disposal of Chemicals. Available from: [Link]
-
PubChem. 2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
University of Washington Environmental Health & Safety. Empty Chemical Containers. Available from: [Link]
-
US Environmental Protection Agency. What is Acid Rain?. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
National Research Council (US) Committee on Waste Disposal. Waste Management. In: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. 2011;1(1):28-34. Available from: [Link]
-
Gao, C., et al. Thermal decomposition of 2,4,6-triazidopyridine. ResearchGate. 2009. Available from: [Link]
-
US Environmental Protection Agency. 2.3 Medical Waste Incineration. Available from: [Link]
-
Filipovic, M. R., et al. Inorganic sulphur–nitrogen compounds: from gunpowder chemistry to the forefront of biological signaling. RSC Publishing. 2016. Available from: [Link]
-
Department of Toxic Substances Control. DTSC Managing Empty Containers Fact Sheet. 2009. Available from: [Link]
-
Angiolillo, D. J., et al. Detecting a Thienopyridine Effect by Platelet Reactivity Assessment and Its Implications for Risk Stratification. Journal of Thrombosis and Haemostasis. 2014;12(9):1429-1438. Available from: [Link]
-
US Environmental Protection Agency. Guidance Manual for Hazardous Waste Incinerator Permits. 1983. Available from: [Link]
-
Taniere, S., et al. The thienopyridines. PubMed. 2003;2(3):163-70. Available from: [Link]
-
Yang, S., et al. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. 2023;28(12):4789. Available from: [Link]
-
AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. 2015. Available from: [Link]
-
Wang, Y., et al. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules. 2017;22(11):1982. Available from: [Link]
-
Purdue University Environmental Health and Safety. Empty Container Disposal. Available from: [Link]
-
Bielowicz, A., et al. Migration of Sulfur and Nitrogen in the Pyrolysis Products of Waste and Contaminated Plastics. Molecules. 2021;26(10):2876. Available from: [Link]
-
US Environmental Protection Agency. EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual. 1989. Available from: [Link]
-
Pacific Northwest Pest Management Handbooks. Cleaning, Recycling, and Disposing of Agricultural Pesticide Containers. Available from: [Link]
-
US Environmental Protection Agency. What is Acid Rain?. 2023. Available from: [Link]
-
Wang, Y., et al. Nitrogen removal from pharmaceutical wastewater using simultaneous nitrification–denitrification coupled with sulfur denitrification in full-scale system. ResearchGate. 2023. Available from: [Link]
-
US Environmental Protection Agency. Clean Air Act Guidelines and Standards for Waste Management. 2023. Available from: [Link]
-
Au, A., et al. Frequency of Allergic or Hematologic Adverse Reactions to Ticlopidine Among Patients With Clopidogrel Allergy or Hematologic Abnormality. The American Journal of Cardiology. 2003;92(12):1462-1464. Available from: [Link]
- Google Patents. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
Alavi, N., et al. Incineration of medical waste: Emission of pollutants into the environment. ResearchGate. 2021. Available from: [Link]
-
Pharmaffiliates. 5-Nitroso-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one. Available from: [Link]
-
MLI Environmental. How to Properly Dispose of Empty Chemical Containers. 2023. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Other Nitrogen and Sulfur-Containing Functional Groups. 2023. Available from: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. This compound | C7H9NOS | CID 13748463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 115473-15-9|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. jddtonline.info [jddtonline.info]
- 5. gao.gov [gao.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. aqa.org.uk [aqa.org.uk]
- 9. epa.gov [epa.gov]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Empty Container Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. mlienvironmental.com [mlienvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
